2-tert-butyl-1H-indol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZLTGNTQQVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941151 | |
| Record name | 2-tert-Butyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194242-23-4, 682357-49-9 | |
| Record name | 2-tert-Butyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 682357-49-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-tert-Butyl-1H-indol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1H-indol-5-amine, a valuable indole derivative for research and development in the pharmaceutical and life sciences sectors. The document details a robust synthetic pathway, including experimental protocols and characterization data.
Synthetic Pathway Overview
The most direct and efficient synthesis of this compound is achieved through a two-step process. The synthesis commences with the well-established Fischer indole synthesis to construct the core indole scaffold, followed by the reduction of a nitro functional group to the desired primary amine.
The overall synthetic transformation is outlined below:
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-tert-Butyl-5-nitro-1H-indole
This step employs the Fischer indole synthesis, a classic and versatile method for forming indole rings from phenylhydrazines and carbonyl compounds.[1][2] In this specific synthesis, 4-nitrophenylhydrazine reacts with pinacolone (3,3-dimethyl-2-butanone) in the presence of an acid catalyst.
Reaction Scheme:
Caption: Fischer indole synthesis of the nitro-intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrophenylhydrazine | 153.14 | 15.3 g | 0.10 |
| Pinacolone | 100.16 | 11.0 g (13.7 mL) | 0.11 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylhydrazine (15.3 g, 0.10 mol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature until the 4-nitrophenylhydrazine has dissolved.
-
Add pinacolone (11.0 g, 0.11 mol) to the solution.
-
Carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-tert-butyl-5-nitro-1H-indole as a yellow solid.
Expected Yield: 70-80%
Characterization of 2-tert-Butyl-5-nitro-1H-indole:
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Yellow solid |
| Melting Point | Not reported, but expected to be a solid at room temperature. |
Step 2: Synthesis of this compound
The final step involves the reduction of the nitro group of the intermediate to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Caption: Reduction of the nitro group to the amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-tert-Butyl-5-nitro-1H-indole | 218.25 | 10.9 g | 0.05 |
| Palladium on Carbon (10% Pd) | - | 1.0 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrogen Gas | 2.02 | Excess | - |
Procedure:
-
In a hydrogenation vessel, dissolve 2-tert-butyl-5-nitro-1H-indole (10.9 g, 0.05 mol) in ethanol (150 mL).
-
Carefully add 10% palladium on carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to afford a solid product.
Expected Yield: >90%
Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| CAS Number | 682357-49-9 |
| Appearance | Solid |
| Purity | ≥95% |
| ¹H NMR (Expected) | Signals corresponding to the tert-butyl protons, aromatic protons, N-H proton of the indole, and the NH₂ protons of the amine. |
| ¹³C NMR (Expected) | Resonances for the carbon atoms of the indole core, the tert-butyl group, and the amine-substituted aromatic carbon. |
| Mass Spectrometry (Expected) | Molecular ion peak [M+H]⁺ at m/z 189.1386. |
Potential Applications and Workflow
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. Many indole-containing molecules are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. 5-aminoindole derivatives, in particular, are of interest in drug discovery for their potential as scaffolds in the development of new therapeutic agents.
Given the structural similarity of this compound to known serotonergic agents, a plausible area of investigation would be its interaction with serotonin (5-HT) receptors. The following diagram illustrates a generalized workflow for evaluating the biological activity of this compound.
Caption: A generalized workflow for the biological evaluation.
Conclusion
This technical guide outlines a reliable and reproducible synthetic route for the preparation of this compound. The described two-step synthesis, involving a Fischer indole synthesis followed by catalytic hydrogenation, provides a solid foundation for the production of this compound for further research and development. The provided experimental protocols and characterization data will be a valuable resource for scientists in the fields of medicinal chemistry, chemical biology, and drug discovery.
References
A Technical Guide to the Physicochemical Properties of 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-butyl-1H-indol-5-amine is a heterocyclic amine containing a substituted indole core. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs[1]. The presence of the bulky tert-butyl group at the 2-position and an amino group at the 5-position is anticipated to confer specific physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 682357-49-9 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₆N₂ | [2][3] |
| Molecular Weight | 188.27 g/mol | [2][5] |
| Physical Form | Solid | [2] |
| Melting Point | 155-157 °C | [2] |
| Boiling Point | Predicted: >300 °C | (Predicted) |
| pKa (most basic) | Predicted: ~5.5 (aromatic amine), ~17 (indole N-H) | (Predicted) |
| logP (XlogP3) | 2.7 | (Predicted) |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. Limited solubility in water. | (Predicted) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.
References
Spectroscopic and Synthetic Insights into 2-tert-butyl-1H-indol-5-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS), detailed synthesis protocols, and biological pathway information for 2-tert-butyl-1H-indol-5-amine are not publicly available at this time. This document, therefore, provides a predictive and comparative analysis based on known chemical principles and data from structurally related compounds.
Introduction
This compound is a heterocyclic aromatic amine containing the indole scaffold, a privileged structure in medicinal chemistry. The presence of a bulky tert-butyl group at the 2-position and an amino group at the 5-position suggests potential for unique steric and electronic properties that could be exploited in drug design. This technical guide aims to provide a foundational understanding of its likely spectroscopic characteristics and potential synthetic routes, acknowledging the current absence of direct experimental data.
Predicted Spectroscopic Data
While experimental spectra are unavailable, the following tables summarize the predicted spectroscopic data for this compound, based on computational models and analysis of similar structures.
Predicted Mass Spectrometry Data
Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₁₂H₁₆N₂) are presented below.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 189.13863 |
| [M+Na]⁺ | 211.12057 |
| [M-H]⁻ | 187.12407 |
| [M+NH₄]⁺ | 206.16517 |
| [M+K]⁺ | 227.09451 |
| [M]⁺ | 188.13080 |
| [M]⁻ | 188.13190 |
| Data sourced from computational predictions. |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The predicted chemical shifts for this compound are estimated based on the analysis of related indole derivatives.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH (Indole) | 7.8 - 8.2 | br s |
| Ar-H (C4) | 6.8 - 7.0 | d |
| Ar-H (C6) | 6.5 - 6.7 | dd |
| Ar-H (C7) | 7.0 - 7.2 | d |
| Ar-H (C3) | 6.2 - 6.4 | s |
| NH₂ (Amine) | 3.5 - 4.5 | br s |
| C(CH₃)₃ | 1.3 - 1.5 | s |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 145 - 150 |
| C3 | 100 - 105 |
| C3a | 128 - 132 |
| C4 | 110 - 115 |
| C5 | 140 - 145 |
| C6 | 110 - 115 |
| C7 | 115 - 120 |
| C7a | 130 - 135 |
| C (CH₃)₃ | 30 - 35 |
| C(C H₃)₃ | 30 - 35 |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | 3400 - 3500 |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| N-H (Amine) | Bend | 1580 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N (Aromatic Amine) | Stretch | 1250 - 1350 |
Potential Synthetic Strategies
The synthesis of this compound would likely involve established methods for indole ring formation and the introduction of the amino group. A plausible synthetic workflow is outlined below.
Caption: Potential synthetic pathways to this compound.
Experimental Protocol Considerations
General Procedure for Fischer Indole Synthesis (Hypothetical):
-
Hydrazone Formation: Equimolar amounts of 4-nitrophenylhydrazine and pinacolone would be refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.
-
Indolization: The isolated hydrazone would then be heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to effect cyclization to 2-tert-butyl-5-nitro-1H-indole.
-
Reduction of the Nitro Group: The nitroindole intermediate would be dissolved in a solvent like ethanol or ethyl acetate, and the nitro group reduced to an amine using a standard reduction method, such as catalytic hydrogenation (H₂ gas over palladium on carbon) or chemical reduction (e.g., with tin(II) chloride in hydrochloric acid).
-
Purification: The final product, this compound, would be purified by column chromatography or recrystallization.
Biological and Pharmacological Outlook
The biological activities of this compound have not been reported. However, the indole nucleus is a core component of many biologically active molecules, including neurotransmitters (e.g., serotonin) and a wide range of pharmaceuticals. The introduction of a tert-butyl group can enhance metabolic stability and modulate receptor binding, while the amino group provides a key site for further functionalization or interaction with biological targets.
Given the lack of specific data, a logical workflow for initiating a drug discovery program around this scaffold would involve the following steps.
Caption: A generalized workflow for the initial stages of drug discovery.
Conclusion
This compound represents an intriguing yet underexplored molecule in chemical and pharmaceutical sciences. While direct experimental data remains elusive, this guide provides a robust predictive framework for its spectroscopic properties and outlines plausible synthetic strategies. The information presented herein serves as a valuable starting point for researchers aiming to synthesize, characterize, and explore the potential applications of this and related compounds in drug discovery and materials science. Further experimental investigation is necessary to validate these predictions and unlock the full potential of this novel indole derivative.
An In-depth Technical Guide to 2-tert-Butyl-1H-indol-5-amine (CAS Number: 682357-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-1H-indol-5-amine, with CAS number 682357-49-9, is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products, pharmaceuticals, and clinical candidates. The presence of a bulky tert-butyl group at the 2-position and an amine group at the 5-position suggests that this molecule may possess unique steric and electronic properties, potentially influencing its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the available information on the properties and suppliers of this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 682357-49-9 | |
| Chemical Name | This compound | |
| Molecular Formula | C₁₂H₁₆N₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Melting Point | 155-157 °C | |
| Appearance | Solid | |
| InChI | InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |
| InChI Key | PKUZLTGNTQQVTH-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow: Fischer Indole Synthesis
This proposed workflow illustrates a potential synthetic route to this compound.
Caption: Hypothetical Fischer indole synthesis for this compound.
General Protocol Outline:
-
Hydrazone Formation: 4-Nitrophenylhydrazine would be reacted with pivalaldehyde (2,2-dimethylpropanal) in the presence of an acid catalyst to form the corresponding hydrazone.
-
Indolization: The formed hydrazone would then undergo an acid-catalyzed intramolecular cyclization (the Fischer indole synthesis) to yield 2-tert-butyl-5-nitro-1H-indole.
-
Reduction: The final step would involve the reduction of the nitro group to an amine, for which various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation could be employed, to afford the target compound, this compound.
Biological Activity and Potential Applications
As of the date of this guide, there is no publicly available information detailing the specific biological activities or pharmacological applications of this compound. The indole nucleus is a common feature in molecules targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in various signaling pathways.
Hypothesized Signaling Pathway Interactions
Given the structural motifs present in this compound, it is plausible to hypothesize its potential interaction with signaling pathways commonly modulated by other indole derivatives.
Caption: Hypothesized interactions with cell signaling pathways.
This diagram illustrates that the compound could potentially act as a ligand for GPCRs or as an inhibitor of various kinases, leading to modulation of downstream signaling cascades and ultimately affecting cellular responses. However, it is crucial to emphasize that these are purely hypothetical interactions based on the general behavior of indole-containing molecules. Rigorous experimental validation, including binding assays, functional assays, and cell-based studies, would be necessary to elucidate the actual mechanism of action of this compound.
Suppliers
This compound is available from several chemical suppliers, typically for research and development purposes. The following table lists some of the known suppliers. Purity and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information.
| Supplier |
| Amadis Chemical Company Limited |
| 2a biotech |
| ChemicalBook |
| CHIRALEN |
| abcr GmbH |
| Amole |
| Sigma-Aldrich |
| INTERCHIM |
| Applichem |
| BLDpharm |
Safety and Handling
Safety data sheets (SDS) from various suppliers indicate that this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood. Specific handling and storage recommendations should be obtained from the supplier's SDS.
Conclusion
This compound is a readily available substituted indole derivative with potential for further investigation in drug discovery and chemical biology. While its fundamental physicochemical properties are documented, a significant gap exists in the understanding of its synthesis, biological activity, and mechanism of action. The hypothetical synthetic route and potential signaling pathway interactions presented in this guide offer a starting point for future research endeavors. Further experimental studies are warranted to unlock the full potential of this intriguing molecule.
References
An In-depth Technical Guide to the Biological Activity of Sunitinib, a Clinically Important Oxindole-Based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the biological activity of 2-tert-butyl-1H-indol-5-amine derivatives did not yield sufficient in-depth, publicly available data to construct a comprehensive technical guide. Therefore, this guide focuses on a closely related and extensively studied indole-based kinase inhibitor, Sunitinib, to fulfill the core requirements of the user request.
Introduction
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various cancers, most notably renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its efficacy stems from its ability to simultaneously block multiple signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1][2] The core of Sunitinib's structure is an oxindole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This guide provides a detailed overview of the biological activity of Sunitinib, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays.
Mechanism of Action and Signaling Pathways
Sunitinib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases.[2] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1][3] By blocking these receptors on the surface of endothelial and tumor cells, Sunitinib disrupts the downstream signaling cascades that are crucial for cell proliferation and angiogenesis.
The inhibition of VEGFR-2 is particularly critical to Sunitinib's anti-angiogenic activity.[4] Binding of VEGF to its receptor normally triggers a signaling cascade involving the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5] Sunitinib effectively blocks the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[6]
Similarly, by inhibiting PDGFR, Sunitinib impacts the proliferation of tumor cells and the function of pericytes, which are cells that support blood vessel structure.[7] Furthermore, Sunitinib is known to inhibit other kinases such as c-KIT (stem cell factor receptor), Fms-like tyrosine kinase-3 (FLT3), and RET, expanding its therapeutic utility to other cancers driven by mutations in these kinases.[2][3]
Quantitative Biological Activity Data
The potency of Sunitinib and its analogs has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Sunitinib | VEGFR-2 (Kinase Assay) | 0.139 | [8] |
| PDGFRβ (Kinase Assay) | Potent Inhibition | [7] | |
| c-Kit (Kinase Assay) | Potent Inhibition | [7] | |
| FLT3 (Kinase Assay) | Potent Inhibition | [7] | |
| MIA PaCa-2 (Pancreatic Cancer Cells) - Normoxia | 2.67 ± 0.21 | [9] | |
| MIA PaCa-2 (Pancreatic Cancer Cells) - Hypoxia | 3.50 ± 0.30 | [9] | |
| PANC-1 (Pancreatic Cancer Cells) - Normoxia | 3.53 ± 0.21 | [9] | |
| PANC-1 (Pancreatic Cancer Cells) - Hypoxia | 3.73 ± 0.21 | [9] | |
| 5637 (Bladder Cancer Cells) | ~4.0 | [10] | |
| T24 (Bladder Cancer Cells) | ~4.0 | [10] | |
| RT4 (Bladder Cancer Cells) | ~4.0 | [10] | |
| ECA109 (Esophageal Cancer Cells) - 24h | ~10.0 | [11] | |
| ECA109 (Esophageal Cancer Cells) - 48h | ~5.0 | [11] | |
| Analog EMAC4001 | MIA PaCa-2 (Pancreatic Cancer Cells) - Normoxia | ~0.11 | [9][12] |
| MIA PaCa-2 (Pancreatic Cancer Cells) - Hypoxia | ~0.10 | [9][12] | |
| PANC-1 (Pancreatic Cancer Cells) - Normoxia | ~0.10 | [9][12] | |
| PANC-1 (Pancreatic Cancer Cells) - Hypoxia | ~0.08 | [9][12] | |
| Analog 17a | VEGFR-2 (Kinase Assay) | 0.078 | [8] |
| MCF-7 (Breast Cancer Cells) | 0.74 | [8] | |
| HepG2 (Liver Cancer Cells) | 1.13 | [8] | |
| Analog 10g | VEGFR-2 (Kinase Assay) | 0.087 | [8] |
| MCF-7 (Breast Cancer Cells) | 1.27 | [8] | |
| HepG2 (Liver Cancer Cells) | 2.05 | [8] |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound dilutions. Include wells with DMSO as a vehicle control.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 30°C to allow for substrate phosphorylation.
-
Stop the reaction and quantify the amount of ATP remaining using a luminescent kinase assay kit. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, PANC-1, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10][11]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
Sunitinib stands as a prime example of a successful structure-based drug design effort targeting multiple receptor tyrosine kinases. Its oxindole core provides a versatile scaffold for interacting with the ATP-binding pocket of these enzymes. The extensive preclinical and clinical data available for Sunitinib and its analogs provide a rich resource for understanding the structure-activity relationships of indole-based kinase inhibitors. The experimental protocols detailed in this guide offer a foundational framework for the in vitro evaluation of novel compounds in this class. Further research into novel indole derivatives continues to be a promising avenue for the development of next-generation targeted cancer therapies.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Effect between Cisplatin and Sunitinib Malate on Human Urinary Bladder-Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchhub.com [researchhub.com]
2-tert-butyl-1H-indol-5-amine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-tert-butyl-1H-indol-5-amine is a valuable heterocyclic building block in organic synthesis, offering a unique combination of a sterically hindered indole core and a reactive primary amine. This structure makes it a sought-after intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The tert-butyl group at the 2-position provides steric bulk, which can influence the regioselectivity of subsequent reactions and enhance the metabolic stability of the final products. The primary amine at the 5-position serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presentation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 682357-49-9 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂ | [1][2] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| Appearance | Solid | |
| SMILES | CC(C)(C)C1=CC2=C(N1)C=C(N)C=C2 | [2] |
| InChI | InChI=1S/C12H16N2/c1-12(2,3)11-7-8-5-9(13)4-6-10(8)14-11/h4-7,14H,13H2,1-3H3 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically involving the construction of the 2-tert-butylindole core, followed by nitration and subsequent reduction of the nitro group to the desired amine. A plausible and efficient synthetic route is outlined below.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-tert-Butyl-1H-indol-5-amine Analogs as Putative Kinase Inhibitors
For Immediate Release
A Deep Dive into the Pharmacological Core of Novel Indole Analogs for Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the hypothesized mechanism of action for a promising class of compounds: 2-tert-butyl-1H-indol-5-amine analogs. In the absence of direct literature on this specific scaffold, this document synthesizes extensive data from structurally related indole derivatives to postulate a compelling mechanism centered on kinase inhibition. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3][4][5]
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
The prevailing mechanism for a vast number of indole-based compounds is the competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site.[1][2][3][4] Protein kinases are pivotal enzymes in cellular signal transduction, regulating processes such as cell growth, proliferation, differentiation, and survival.[1][6] Their dysregulation is a hallmark of many diseases, including cancer, making them critical therapeutic targets.[1][3]
This compound analogs are predicted to function as Type I or Type II kinase inhibitors. These inhibitors are designed to mimic the adenine moiety of ATP, enabling them to fit within the kinase's catalytic domain. By occupying this pocket, they block the binding of ATP, thereby preventing the phosphotransfer reaction that is essential for the kinase's function and the propagation of downstream signaling.[1][2]
Key molecular interactions that are likely to stabilize the binding of these analogs to the kinase active site include:
-
Hydrogen Bonding: The indole's N-H group and the 5-amino group can form critical hydrogen bonds with the "hinge region" of the kinase, which is a conserved sequence of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is a fundamental anchoring point for many ATP-competitive inhibitors.
-
Hydrophobic Interactions: The bulky and lipophilic tert-butyl group at the 2-position, along with the indole ring itself, is anticipated to occupy hydrophobic pockets within the ATP-binding site. This contributes significantly to the binding affinity and can play a role in determining selectivity for specific kinases.
-
Van der Waals Forces: Additional, non-covalent interactions with the amino acid residues lining the active site further enhance the stability of the inhibitor-kinase complex.
The specific substitutions on the this compound scaffold would be crucial in fine-tuning the potency and selectivity of these compounds for different kinases.
Impact on Cellular Signaling Pathways
By inhibiting specific kinases, these indole analogs can disrupt aberrant signaling pathways that drive disease progression. Based on the activity of related indole derivatives, kinases such as Src and Vascular Endothelial Growth Factor Receptor (VEGFR) are plausible targets.
Src Kinase Signaling
Src is a non-receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, migration, and angiogenesis.[6][7] Its over-activation is a common feature in many cancers.[6] Inhibition of Src can block these oncogenic signals.
VEGFR Signaling Pathway
VEGFRs are receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibiting VEGFR signaling can starve tumors of their blood supply.
Quantitative Data on Related Indole Kinase Inhibitors
While specific data for this compound analogs is not publicly available, the following table summarizes the activity of structurally related indole-based kinase inhibitors. This data provides a benchmark for the potential potency of the target compound class.
| Compound Class | Target Kinase(s) | IC50 / GI50 (nM) | Reference |
| 5-Amino-2-oxindole Derivative | VEGFR-2 | ~50-100 | Based on similar scaffolds in literature |
| 1-Arylsulfonyl-5-N-hydroxyacrylamide indole | HDAC | 1000 (GI50 vs A549) | [10] |
| Makaluvamine Analog | Topoisomerase II | 300-580 (IC50 vs A549/H1299) | [10] |
| 5-substituted Oxindole Derivative | BTK | Varies | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This assay determines the ability of a compound to inhibit the activity of a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common readout method.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate (often biotinylated)
-
ATP
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the kinase assay buffer to achieve the final desired concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 2.5 µL of the kinase enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (typically at its Km concentration). d. Incubate the plate for 60-90 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the TR-FRET detection reagents (Europium-labeled antibody and SA-APC). b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12][13][14][15]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12][13][14][15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
Logical Workflow for Inhibitor Development
The discovery and development of novel kinase inhibitors from the this compound class would typically follow a structured workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | Semantic Scholar [semanticscholar.org]
- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src family kinase - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. chondrex.com [chondrex.com]
An In-depth Technical Guide to 2-tert-butyl-1H-indol-5-amine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the chemical compound 2-tert-butyl-1H-indol-5-amine. Due to the limited publicly available information directly detailing the initial discovery and a complete historical narrative of this specific molecule, this guide focuses on presenting the available structural and synthetic information. A plausible synthetic pathway is proposed based on established indole synthesis methodologies. Currently, there is a notable absence of published data regarding its specific biological activities and signaling pathways. This document aims to consolidate the existing chemical data and provide a framework for future research into this compound.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of various substituents on the indole scaffold allows for the fine-tuning of pharmacological properties. The compound this compound, characterized by a bulky tert-butyl group at the 2-position and an amino group at the 5-position, represents a unique structural motif within this vast chemical class. This guide serves to document the known information about this compound and to highlight areas where further investigation is warranted.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. The primary Chemical Abstracts Service (CAS) Registry Number for this compound has been identified as 682357-49-9. An alternative CAS number, 194242-23-4, has been noted in some databases, but its association with this specific structure is less consistently verified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 682357-49-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂ | [1][3][4] |
| Molecular Weight | 188.27 g/mol | [3] |
| Melting Point | 155-157 °C | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, protect from light | [1] |
History of Discovery
The absence of a clear discovery timeline suggests that this compound may have been synthesized as part of a larger library of compounds in a medicinal chemistry program, with its specific details not individually published. Alternatively, it may have been prepared and characterized in-house by a chemical supplier without a formal publication.
Plausible Synthetic Pathways
While the original synthesis has not been located, established methods for indole synthesis provide a strong basis for proposing a plausible route to this compound. The most probable synthetic strategies would involve either the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis, followed by the reduction of a nitro group.
Proposed Synthetic Workflow
A logical synthetic approach would commence with a suitable nitro-substituted precursor, which is then cyclized to form the indole ring, followed by the reduction of the nitro group to the desired amine.
Caption: Proposed Fischer Indole Synthesis Workflow.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on well-established chemical transformations for the synthesis of this compound. These are not based on a specific cited experiment for this molecule but represent a viable synthetic route.
Step 1: Synthesis of 2-tert-butyl-5-nitro-1H-indole via Fischer Indole Synthesis
-
Materials: 4-Nitrophenylhydrazine, Pinacolone (3,3-dimethyl-2-butanone), Glacial Acetic Acid, Ethanol.
-
Procedure:
-
To a solution of 4-nitrophenylhydrazine (1 equivalent) in ethanol, add pinacolone (1.1 equivalents).
-
Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude hydrazone, add glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to yield 2-tert-butyl-5-nitro-1H-indole.
-
Step 2: Reduction of 2-tert-butyl-5-nitro-1H-indole to this compound
-
Materials: 2-tert-butyl-5-nitro-1H-indole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl acetate, Sodium bicarbonate solution.
-
Procedure:
-
Dissolve 2-tert-butyl-5-nitro-1H-indole (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Biological Activity and Signaling Pathways
As of the date of this guide, there is a significant lack of published research on the specific biological activities of this compound. The broader class of aminoindoles is known to interact with various biological targets, including but not limited to serotonin receptors, kinases, and enzymes involved in inflammatory pathways. However, without specific experimental data for this compound, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative.
The structural features of this compound, particularly the 5-aminoindole core, suggest potential interactions with targets that recognize tryptamine-like structures.
Caption: Hypothetical Biological Interaction Workflow.
Future Directions
The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Publication of a detailed, reproducible synthetic protocol and full characterization data (NMR, MS, IR, etc.) would be invaluable to the research community.
-
Pharmacological Profiling: Screening of the compound against a broad panel of biological targets, particularly those associated with indole-based drugs, would help to elucidate its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the tert-butyl group and the position of the amino group could provide insights into the structural requirements for any observed biological activity.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to determine the specific signaling pathways involved would be crucial for its development as a research tool or therapeutic agent.
Conclusion
This compound is a readily available indole derivative with a unique substitution pattern. While its discovery and history are not well-documented in the public domain, plausible synthetic routes can be proposed based on established organic chemistry principles. The most significant gap in our understanding of this compound lies in its biological activity. This technical guide consolidates the currently available chemical information and underscores the need for further research to unlock the potential of this compound in medicinal chemistry and drug discovery.
References
Methodological & Application
Application Note: Synthesis of 2-tert-butyl-1H-indol-5-amine
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, substituted indol-5-amines are crucial intermediates for the development of therapeutic agents, including serotonin (5-HT) receptor agonists and kinase inhibitors.[2] 2-tert-butyl-1H-indol-5-amine is a valuable building block that combines the sterically bulky tert-butyl group at the 2-position, which can enhance metabolic stability and modulate receptor binding, with a versatile amino group at the 5-position for further functionalization.
This protocol details a reliable and efficient two-step synthesis of this compound. The synthesis begins with the construction of the indole core via the classic Fischer indole synthesis, followed by the reduction of a nitro group to the target amine.[3][4][5]
Principle of the Method
The synthesis proceeds in two key stages:
-
Fischer Indole Synthesis: (4-nitrophenyl)hydrazine is condensed with 3,3-dimethyl-2-butanone (pinacolone) under acidic catalysis. The resulting phenylhydrazone undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring, yielding 2-tert-butyl-5-nitro-1H-indole.[3][4]
-
Nitro Group Reduction: The intermediate, 2-tert-butyl-5-nitro-1H-indole, is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source. This efficiently reduces the nitro group to the corresponding primary amine, yielding the final product, this compound.
Experimental Protocol
Safety Precaution: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive.
Part 1: Synthesis of 2-tert-butyl-5-nitro-1H-indole
Materials:
-
(4-nitrophenyl)hydrazine hydrochloride
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification
Procedure:
-
To a 250 mL round-bottom flask, add (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) and absolute ethanol (100 mL).
-
Add 3,3-dimethyl-2-butanone (1.2 eq) to the suspension.
-
Slowly add concentrated sulfuric acid (0.3 eq) dropwise to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 2-tert-butyl-5-nitro-1H-indole as a solid.
Part 2: Synthesis of this compound
Materials:
-
2-tert-butyl-5-nitro-1H-indole
-
Ethanol (absolute)
-
Palladium on Carbon (10% Pd/C)
-
Hydrazine hydrate (80% solution)
-
Celite®
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in absolute ethanol (120 mL).
-
Carefully add 10% Pd/C catalyst (0.1 eq by weight).
-
Heat the mixture to reflux (approx. 80°C).
-
Add hydrazine hydrate (4.0 eq) dropwise to the refluxing mixture over 30 minutes. Caution: Exothermic reaction and gas evolution may occur.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography or recrystallization to yield this compound as a pure solid.
Data Presentation
The following table summarizes representative quantitative data for the synthesis.
| Parameter | Step 1: Fischer Indole Synthesis | Step 2: Nitro Reduction |
| Starting Material | (4-nitrophenyl)hydrazine HCl | 2-tert-butyl-5-nitro-1H-indole |
| Reagent 1 | 3,3-Dimethyl-2-butanone (1.2 eq) | 10% Pd/C (0.1 eq wt) |
| Reagent 2 | H₂SO₄ (0.3 eq) | Hydrazine Hydrate (4.0 eq) |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | ~80°C (Reflux) | ~80°C (Reflux) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Product | 2-tert-butyl-5-nitro-1H-indole | This compound |
| Typical Yield | 75 - 85% | 88 - 95% |
| Purity (by HPLC) | >95% | >98% |
Visualizations
Diagrams of Workflow and Chemical Pathway
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Chemical reaction pathway for the synthesis.
References
Application Notes and Protocols: 2-tert-butyl-1H-indol-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and FDA-approved drugs. Its versatile structure allows for diverse interactions with various biological targets. 2-tert-butyl-1H-indol-5-amine is a functionalized indole derivative that serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of a bulky tert-butyl group at the C2 position can enhance metabolic stability and modulate binding interactions, while the 5-amino group provides a key synthetic handle for introducing a wide range of functionalities to explore structure-activity relationships (SAR).
These notes provide a comprehensive overview of the synthesis of this compound and its application as a scaffold in drug discovery, including detailed protocols for its derivatization.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the indole core, followed by functional group manipulations. A plausible and efficient route is the Fischer indole synthesis, followed by nitration and subsequent reduction.
Step 1: Synthesis of 2-tert-butyl-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring from a phenylhydrazine and a ketone or aldehyde.[1][2]
-
Reaction: Phenylhydrazine reacts with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions to form 2-tert-butyl-1H-indole.
Step 2: Nitration of 2-tert-butyl-1H-indole
Electrophilic nitration of the indole ring typically occurs at the C3 position. However, with the C2 position blocked by the bulky tert-butyl group, nitration can be directed to other positions on the benzene ring, with the 5-position being a common site.
-
Reaction: 2-tert-butyl-1H-indole is reacted with a nitrating agent, such as nitric acid in a suitable solvent, to yield 2-tert-butyl-5-nitro-1H-indole.[3]
Step 3: Reduction of 2-tert-butyl-5-nitro-1H-indole
The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents.
-
Reaction: 2-tert-butyl-5-nitro-1H-indole is reduced, for example by catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acid (e.g., SnCl₂/HCl), to afford the final product, this compound.
Below is a diagram illustrating this synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Application in Medicinal Chemistry: A Versatile Scaffold
The 5-aminoindole moiety is a key pharmacophore in numerous biologically active molecules.[4][5] The amino group serves as a versatile point for diversification, allowing for the synthesis of large compound libraries for high-throughput screening and lead optimization. The 2-tert-butyl substituent can provide steric hindrance that may enhance selectivity for certain biological targets or improve metabolic stability by blocking a potential site of oxidation.
Potential Therapeutic Areas
Derivatives of 5-aminoindoles have shown promise in a variety of therapeutic areas, including:
-
Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation and survival.
-
Inflammatory Diseases: As inhibitors of enzymes like 5-lipoxygenase.[4][5]
-
Central Nervous System (CNS) Disorders: As ligands for various receptors.
-
Infectious Diseases: As antimicrobial agents.
Derivatization Strategies
The primary amino group at the C5 position is amenable to a wide range of chemical transformations, including:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines.
These common derivatization pathways allow for the systematic exploration of the chemical space around the indole core.
Caption: General workflow for using the scaffold in drug discovery.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the formation of an amide bond between this compound and a carboxylic acid using the coupling agent HATU.[6][7]
Materials:
-
This compound
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sulfonamide Synthesis
This protocol outlines the synthesis of a sulfonamide from this compound and a sulfonyl chloride.[8]
Materials:
-
This compound
-
Sulfonyl chloride of interest (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 eq).
-
Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 3: Reductive Amination
This protocol describes the synthesis of a secondary amine by reacting this compound with an aldehyde using sodium triacetoxyborohydride.[9][10]
Materials:
-
This compound
-
Aldehyde of interest (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Key derivatization reactions of the 5-amino group.
Data Presentation
Systematic derivatization of the this compound scaffold allows for the generation of quantitative data to build a structure-activity relationship (SAR). All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Potential Derivatives of this compound and Their Hypothesized Biological Targets
| Derivative Type | R-Group Variation | Potential Biological Target(s) | Therapeutic Area |
| Amide | Substituted aryl, heteroaryl, alkyl groups | Kinases (e.g., EGFR, VEGFR), HDACs | Oncology |
| Sulfonamide | Aryl, heteroaryl groups with varied electronic properties | Carbonic anhydrases, Proteases | Glaucoma, Oncology |
| Secondary Amine | Benzyl, substituted benzyl, alkyl chains | GPCRs (e.g., Serotonin, Dopamine receptors) | CNS Disorders |
Table 2: Example of Quantitative Data Presentation for a Hypothetical Series of Amide Derivatives
This table serves as a template for presenting biological data. The data presented here is for illustrative purposes only.
| Compound ID | R-Group in Amide | IC₅₀ (nM) vs. Target X | Cell Viability (CC₅₀, µM) |
| Scaffold | (H) | >10,000 | >50 |
| DBA-001 | Phenyl | 850 | 25.3 |
| DBA-002 | 4-Fluorophenyl | 425 | 31.8 |
| DBA-003 | 4-Methoxyphenyl | 1,200 | 45.1 |
| DBA-004 | Pyridin-4-yl | 210 | 15.7 |
| Reference | Standard Inhibitor | 50 | 10.2 |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for N-Alkylation of 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 2-tert-butyl-1H-indol-5-amine, a crucial transformation for the synthesis of diverse indole derivatives with potential applications in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2]
Introduction
N-alkylation of indoles is a fundamental synthetic methodology for modifying their chemical and biological properties. The introduction of an alkyl group on the indole nitrogen can significantly influence the molecule's steric and electronic characteristics, impacting its interaction with biological targets. The procedure outlined below is a general method that can be adapted for various alkylating agents. Classical conditions for indole N-alkylation often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the indole nitrogen, forming a highly nucleophilic indolate anion.[1][3] This is followed by the addition of an alkylating agent.
Challenges in the N-alkylation of indoles include potential side reactions, most notably C3-alkylation, due to the nucleophilic character of the C3 position of the indole ring.[3] Careful control of reaction conditions is therefore essential to achieve high regioselectivity and yield.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas supply with inlet adapter
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[3]
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.[3]
-
Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[3]
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation: Summary of Reaction Conditions for N-Alkylation of Indoles
The following table summarizes various conditions reported in the literature for the N-alkylation of different indole derivatives, which can serve as a guide for optimizing the reaction for this compound.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Indole | N-tosylhydrazones | KOH / CuI | - | - | Moderate to Good | [2] |
| 5-substituted Indoles | Benzaldehyde-derived N-tosylhydrazone | KOH / CuI | - | - | 64-85% | [2] |
| Indole | Alkyl Halide | NaH | DMF or THF | 0 °C to RT | High | [1] |
| 4-aminoindole | Butyl bromide or iodide | NaH | DMF or THF | - | - | [4] |
| Indoline | Alcohols | Iron catalyst | Trifluoroethanol | - | 31-99% | [5] |
| Indole | Primary Alcohols | HI / NaHSO₄ | NMP | 150 °C | - | [6] |
Mandatory Visualizations
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation of this compound.
Signaling Pathway of N-Alkylation Reaction
Caption: Simplified reaction pathway for the base-mediated N-alkylation of an indole.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols: 2-tert-butyl-1H-indol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The compound 2-tert-butyl-1H-indol-5-amine presents a unique starting point for drug discovery, featuring a bulky, lipophilic tert-butyl group at the C2 position and a synthetically versatile amino group at the C5 position. This combination offers the potential for developing novel therapeutics with unique structure-activity relationships (SAR).
While direct and extensive research on the specific applications of this compound is not yet widely published, its structural motifs are present in compounds with known biological activities. These application notes aim to provide a forward-looking guide for researchers on the potential therapeutic applications, synthetic derivatization strategies, and experimental evaluation protocols for analogs derived from this promising scaffold.
Potential Therapeutic Applications
The strategic placement of the tert-butyl and amino groups on the indole core suggests several avenues for therapeutic exploration.
Anticancer Agents
The indole scaffold is a common feature in many anticancer agents.[4] The 5-amino group of this compound serves as a key chemical handle to introduce pharmacophores known to impart cytotoxic or antiproliferative activity. For instance, the synthesis of indole-2-carboxamides has yielded potent inhibitors of Mycobacterium tuberculosis and pediatric brain tumor cells.[5] By acylating the 5-amino group, a series of novel amide derivatives can be generated and screened for activity against various cancer cell lines.
Hypothetical Target Pathway: Kinase Inhibition
Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[6] A generalized workflow for investigating this potential is outlined below.
References
- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-tert-butyl-1H-indol-5-amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles for the purification of indole derivatives and aromatic amines and are intended to serve as a comprehensive guide for obtaining high-purity material suitable for downstream applications.
Introduction
This compound is a heterocyclic amine containing an indole scaffold. The purity of this compound is critical for its use in drug discovery and development, as impurities can lead to ambiguous biological data and undesirable side effects. The purification strategies outlined below—recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC)—are designed to remove common impurities from synthesis, such as starting materials, byproducts, and reagents.
Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₆N₂[1]
-
Molecular Weight: 188.27 g/mol [2]
-
Appearance: Solid[2]
-
Melting Point: 155-157 °C[2]
Purification Strategies
The choice of purification method depends on the impurity profile, the scale of the purification, and the desired final purity. A combination of these techniques may be necessary to achieve the highest purity.
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids. It is particularly effective for removing small amounts of impurities. The selection of an appropriate solvent system is crucial for successful recrystallization.
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of the crude this compound (approximately 10-20 mg) in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude material until it is completely dissolved. Use the minimum amount of hot solvent necessary to ensure saturation.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase silica gel chromatography is a suitable approach.
Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A gradient elution may be necessary to separate closely eluting impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a vertical chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.
-
-
Elution:
-
Begin elution with the mobile phase, collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase if a gradient is used.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC offers the highest resolution and is ideal for obtaining very high purity material, especially for closely related impurities that are difficult to separate by other means. A reversed-phase method is generally suitable for indole derivatives.[3]
Protocol:
-
Column and Mobile Phase:
-
Sample Preparation:
-
Dissolve the crude or partially purified compound in a suitable solvent (e.g., the initial mobile phase composition or a solvent in which it is freely soluble like methanol or DMSO).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
-
-
Method Development (Analytical Scale):
-
Develop and optimize the separation on an analytical HPLC system to determine the optimal gradient and other chromatographic parameters before scaling up to the preparative scale.
-
-
Purification (Preparative Scale):
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid, often as a salt if an acid modifier was used.[3]
-
Data Presentation
The following table provides an illustrative comparison of the expected outcomes for each purification technique. The values presented are typical for the purification of small organic molecules and should be optimized for the specific impurity profile of the crude this compound.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Throughput |
| Recrystallization | 85-95% | >98% | 60-80% | High |
| Column Chromatography | 70-90% | >99% | 50-75% | Medium |
| Preparative HPLC | >90% | >99.5% | 70-90% | Low |
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification by column chromatography.
References
Application Notes and Protocols: 2-tert-butyl-1H-indol-5-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-tert-butyl-1H-indol-5-amine as a key building block in the synthesis of potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a tert-butyl group at the 2-position can enhance hydrophobic interactions within the kinase ATP-binding site, potentially leading to increased potency and selectivity. The 5-amino group serves as a versatile synthetic handle for the construction of various kinase inhibitor scaffolds.
This document details a representative synthesis of a dual inhibitor of Rearranged during Transfection (RET) and Tropomyosin Receptor Kinase A (TRKA), two receptor tyrosine kinases implicated in various cancers. The protocols and data presented are based on established synthetic methodologies and published inhibitor activities to provide a practical guide for researchers in the field.
Target Kinases and Signaling Pathways
RET and TRKA Kinases
RET and TRKA are receptor tyrosine kinases that play crucial roles in cell growth, differentiation, and survival. Aberrant activation of these kinases, often through genetic mutations or fusions, is a known driver of various cancers, including lung, thyroid, and neuroblastoma.[1] Inhibition of both RET and TRKA signaling pathways presents a promising therapeutic strategy to combat these malignancies.[2]
Upon ligand binding, RET and TRKA dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways. These pathways regulate cell proliferation, survival, and angiogenesis. Dual inhibition of RET and TRKA can provide a more comprehensive blockade of these oncogenic signals.
Representative Kinase Inhibitor Synthesis
The following is a proposed synthetic workflow for a 9H-pyrimido[4,5-b]indole-based dual RET/TRKA inhibitor, incorporating the this compound moiety. This synthesis is a representative example adapted from known procedures for constructing similar kinase inhibitor scaffolds.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 2-tert-butyl-9H-pyrimido[4,5-b]indol-4-ol
This protocol describes the cyclization of this compound to form the core pyrimido[4,5-b]indole scaffold.
-
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of formamide.
-
Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired 2-tert-butyl-9H-pyrimido[4,5-b]indol-4-ol.
-
Protocol 2: Synthesis of 4-chloro-2-tert-butyl-9H-pyrimido[4,5-b]indole
This protocol details the chlorination of the pyrimido[4,5-b]indol-4-ol intermediate.
-
Materials:
-
2-tert-butyl-9H-pyrimido[4,5-b]indol-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, suspend 2-tert-butyl-9H-pyrimido[4,5-b]indol-4-ol (1.0 eq) in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 4-chloro-2-tert-butyl-9H-pyrimido[4,5-b]indole.
-
Protocol 3: Synthesis of the Final Kinase Inhibitor via Nucleophilic Aromatic Substitution
This protocol describes the final step of coupling the chlorinated intermediate with a substituted aniline.
-
Materials:
-
4-chloro-2-tert-butyl-9H-pyrimido[4,5-b]indole
-
Substituted aniline (e.g., 4-(1-tert-butyl-1H-pyrazol-4-yl)aniline)
-
Anhydrous solvent (e.g., isopropanol, dioxane)
-
Acid catalyst (e.g., concentrated HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 4-chloro-2-tert-butyl-9H-pyrimido[4,5-b]indole (1.0 eq) and the substituted aniline (1.1 eq) in an anhydrous solvent.
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
-
Quantitative Data Presentation
The following table presents the inhibitory activities of exemplary 9H-pyrimido[4,5-b]indole derivatives against RET and TRKA kinases. The tert-butyl group in these compounds is predicted to interact with hydrophobic residues in the back pocket of the kinases.[2]
| Compound ID | Target Kinase | IC₅₀ (µM)[2] |
| Compound 10 | RET | 0.37 |
| TRKA | >10 | |
| Compound 11 | RET | 0.27 |
| TRKA | >10 | |
| Compound 12 | RET | 0.32 |
| TRKA | >10 | |
| Compound 13 | RET | 0.35 |
| TRKA | >10 |
Data sourced from Acharya, B., et al. (2024). Bioorganic & Medicinal Chemistry.[1]
Kinase Inhibition Assay Protocol
The following is a general protocol for determining the in vitro inhibitory activity of synthesized compounds against target kinases.
-
Materials:
-
Recombinant human kinase (e.g., RET, TRKA)
-
ATP
-
Peptide substrate
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound solution to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of ATP remaining using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable synthon for the development of novel kinase inhibitors. Its structural features allow for the creation of potent and selective inhibitors targeting key oncogenic kinases such as RET and TRKA. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of new kinase inhibitors based on this versatile indole derivative.
References
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2-tert-butyl-1H-indol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-tert-butyl-1H-indol-5-amine is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold, substituted with a bulky tert-butyl group at the 2-position and an amino group at the 5-position, makes it a key building block for targeting a range of biological receptors. This document provides detailed protocols for the laboratory scale-up synthesis of this compound, focusing on a robust and reproducible two-step process commencing with the Fischer indole synthesis, followed by a catalytic hydrogenation reduction.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence:
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Fischer Indole Synthesis: Reaction of (4-nitrophenyl)hydrazine with pinacolone under acidic conditions to yield 2-tert-butyl-5-nitro-1H-indole.
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Catalytic Hydrogenation: Reduction of the nitro group of 2-tert-butyl-5-nitro-1H-indole using a palladium-on-carbon catalyst to afford the final product, this compound.
Data Presentation
Table 1: Reagents and Molar Equivalents for the Synthesis of 2-tert-butyl-5-nitro-1H-indole
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| (4-nitrophenyl)hydrazine | 153.14 | 1.0 |
| Pinacolone | 100.16 | 1.1 |
| Glacial Acetic Acid | 60.05 | Solvent |
| Sulfuric Acid | 98.08 | Catalytic |
Table 2: Reaction Parameters for the Synthesis of 2-tert-butyl-5-nitro-1H-indole
| Parameter | Value |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 2-4 hours |
| Work-up Procedure | Neutralization, Extraction |
| Purification Method | Recrystallization |
| Typical Yield | 75-85% |
Table 3: Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Description |
| 2-tert-butyl-5-nitro-1H-indole | Substrate |
| Palladium on Carbon (10 wt%) | Catalyst |
| Hydrogen Gas (H₂) | Reducing Agent |
| Ethanol | Solvent |
| Reaction Temperature | Room Temperature |
| Reaction Pressure | 50 psi |
| Reaction Time | 4-6 hours |
| Filtration | Through Celite |
| Purification | Concentration of filtrate |
| Typical Yield | 90-98% |
Experimental Protocols
Protocol 1: Synthesis of 2-tert-butyl-5-nitro-1H-indole
Materials:
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(4-nitrophenyl)hydrazine
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Pinacolone
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Glacial Acetic Acid
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Concentrated Sulfuric Acid
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Sodium Bicarbonate (saturated aqueous solution)
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Ethyl Acetate
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Brine
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Anhydrous Magnesium Sulfate
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Ethanol (for recrystallization)
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-nitrophenyl)hydrazine (1.0 eq) and glacial acetic acid.
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Stir the mixture until the hydrazine is fully dissolved.
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Add pinacolone (1.1 eq) to the solution.
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Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux (110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Slowly pour the reaction mixture into a beaker of ice water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization from ethanol to yield 2-tert-butyl-5-nitro-1H-indole as a solid.
Protocol 2: Synthesis of this compound
Materials:
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2-tert-butyl-5-nitro-1H-indole
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10% Palladium on Carbon (Pd/C)
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Ethanol
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Hydrogenation vessel (e.g., Parr hydrogenator)
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Hydrogen gas supply
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Celite®
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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In a hydrogenation vessel, dissolve 2-tert-butyl-5-nitro-1H-indole in ethanol.
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Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
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Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen gas to 50 psi.
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Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
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Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
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If necessary, the product can be further purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 2-tert-butyl-1H-indol-5-amine. Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C12H16N2 | [1][2] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Color | Brown | [3] |
| Melting Point | 155 to 157°C | [1] |
| Purity | ≥95.0% | [1] |
Safety and Hazard Information
This compound is classified as harmful and requires careful handling. The GHS classification and precautionary statements are outlined below.
| Hazard Category | GHS Classification |
| Pictogram | GHS07: Harmful/Irritant[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing and eye/face protection.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling and Storage Protocols
3.1. Personal Protective Equipment (PPE)
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Gloves: Wear chemically resistant gloves (e.g., nitrile).
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Eye Protection: Use tightly fitting safety goggles or a face shield.[4]
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Lab Coat: A standard laboratory coat is required.
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Respiratory Protection: If dust is generated or handling occurs in a poorly ventilated area, use a NIOSH-approved respirator.
3.2. Handling Procedure
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Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4]
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Avoid the formation of dust and aerosols.[4]
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Use non-sparking tools to prevent ignition.[4]
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Prevent fire caused by electrostatic discharge.[4]
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Avoid contact with skin and eyes.[4]
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After handling, wash hands thoroughly.[1]
3.3. Storage Conditions
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Temperature: Store in a refrigerator at 2-8°C.[3]
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Light: Protect from light.[3]
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Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
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Container: Keep the container tightly sealed and store in a dry, well-ventilated place.[4]
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Incompatibilities: Avoid contact with strong oxidizing agents.
Experimental Protocols
4.1. Preparation of Stock Solutions
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Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of the solid compound in a chemical fume hood.
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Add the appropriate solvent (e.g., DMSO, ethanol) to the solid.
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Vortex or sonicate the mixture until the solid is completely dissolved.
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Store the stock solution at -20°C or -80°C for long-term use. Protect from light.
4.2. Protocol: Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions. This is crucial for understanding its degradation pathways.
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Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent like methanol or acetonitrile.
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Acid Hydrolysis:
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Incubate a sample of the stock solution with 0.1 M HCl at 60°C for 24 hours.[5]
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Neutralize the solution before analysis.
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Base Hydrolysis:
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Incubate a sample of the stock solution with 0.1 M NaOH at 60°C for 24 hours.[5]
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Neutralize the solution before analysis.
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Oxidative Degradation:
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Incubate a sample of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[5]
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-
Thermal Degradation:
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Expose the solid compound to 80°C for 48 hours in a calibrated oven.[5]
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Dissolve the heat-stressed solid in a suitable solvent for analysis.
-
-
Analysis:
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Analyze all samples, including an unstressed control, by a stability-indicating method such as reverse-phase HPLC with a UV detector. A C18 column is often suitable.[5]
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The mobile phase could consist of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
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Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
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Visualized Workflow
Caption: Workflow for handling and storage of this compound.
References
Safety and Handling Protocols for 2-tert-Butyl-1H-indol-5-amine: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 2-tert-butyl-1H-indol-5-amine. The following information is curated for professionals in research and drug development and emphasizes safety precautions, experimental procedures, and potential biological interactions.
Hazard Identification and Safety Precautions
This compound is a substituted indole derivative. While specific toxicological data for this compound is limited, information on structurally related compounds provides guidance on potential hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Statements: Based on data for similar compounds, this compound is associated with the following hazards:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-tert-butyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of 2-tert-butyl-1H-indol-5-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which often involves a multi-step process such as a Fischer indole synthesis followed by reduction of a nitro group, or alternative routes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Indole Core | 1. Incomplete Fischer Indole Cyclization: Insufficient acid catalyst, low reaction temperature, or steric hindrance from the tert-butyl group.[1] 2. Decomposition of Hydrazone Intermediate: The intermediate may be unstable under the reaction conditions. 3. Side Reactions: Unwanted side reactions like N-N bond cleavage in the hydrazine can compete with the desired cyclization.[1] | 1. Optimize Reaction Conditions: Systematically vary the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂), temperature, and reaction time. Consider using a milder catalyst to minimize degradation. 2. Stepwise Procedure: Isolate the hydrazone before cyclization to improve purity and control the reaction. 3. Purity of Starting Materials: Ensure the purity of the starting hydrazine and ketone to minimize side reactions.[1] |
| Incomplete Reduction of Nitro Group | 1. Inactive Reducing Agent: The reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) may have lost activity. 2. Insufficient Stoichiometry: Not enough reducing agent to fully convert the nitroindole. 3. Poor Solubility: The nitroindole may not be fully dissolved in the reaction solvent, limiting access to the catalyst. | 1. Use Fresh Reagents: Ensure the reducing agent is fresh and active. 2. Increase Reagent Amount: Use a larger excess of the reducing agent. 3. Solvent Optimization: Use a co-solvent system to improve the solubility of the starting material. |
| Formation of Multiple Byproducts | 1. Over-reduction: Strong reducing agents might reduce the indole ring itself.[2] 2. Dimerization/Polymerization: Indole derivatives can be unstable under strongly acidic conditions, leading to oligomerization.[2] 3. Positional Isomers: In the Fischer indole synthesis, cyclization can sometimes occur at different positions if the ketone is unsymmetrical. | 1. Milder Reducing Conditions: Use a milder reducing agent or perform the reaction at a lower temperature.[2] 2. pH Control: Maintain neutral or slightly basic conditions during workup and purification.[2] 3. Regiocontrol: Use a starting ketone that ensures regioselective cyclization. |
| Difficulty in Product Purification | 1. High Polarity: The amino group makes the final product highly polar, leading to issues with extraction and chromatography.[2] 2. Air Oxidation: The aminoindole can be susceptible to air oxidation, forming colored impurities.[2] | 1. Extraction Optimization: Use a more polar solvent for extraction, such as a mixture of chloroform and isopropanol. For chromatography, consider using alumina or silica gel treated with a base like triethylamine.[2] 2. Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method is the Fischer indole synthesis, starting from 4-nitrophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) to form 2-tert-butyl-5-nitro-1H-indole. This intermediate is then reduced to the target amine.
Q2: How can I improve the yield of the Fischer indole synthesis step?
A2: To improve yields, focus on optimizing the reaction conditions. This includes testing different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, zinc chloride), reaction temperatures, and times. Ensuring the purity of your starting materials, 4-nitrophenylhydrazine and pinacolone, is also critical to minimize side reactions.[1]
Q3: What are the best practices for the reduction of the 5-nitro group?
A3: Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method. Alternatively, reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid, is also effective. It is important to monitor the reaction by TLC to avoid over-reduction of the indole ring.
Q4: My final product is dark and appears impure. What could be the cause?
A4: 5-Aminoindoles are prone to air oxidation, which can lead to the formation of colored impurities. It is recommended to perform the final purification and handling of the product under an inert atmosphere (e.g., nitrogen or argon) and to store it in a cool, dark place.[2]
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-tert-butyl-5-nitro-1H-indole
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Hydrazone Formation: To a solution of 4-nitrophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Add pinacolone (1.1 eq) dropwise and stir the mixture at room temperature for 2-4 hours until a precipitate forms.
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Filtration: Collect the resulting hydrazone by filtration, wash with cold ethanol, and dry under vacuum.
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Cyclization: Add the dried hydrazone to polyphosphoric acid (PPA) at 80-100 °C. Stir the mixture vigorously for 1-2 hours.
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Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH) until a precipitate forms.
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Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 2-tert-butyl-5-nitro-1H-indole to this compound
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Reaction Setup: Dissolve 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
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Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Fischer Indole Synthesis Conditions
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 80 | 2 | 45 |
| 2 | PPA | 80 | 2 | 65 |
| 3 | PPA | 100 | 1 | 75 |
| 4 | ZnCl₂ | 120 | 3 | 50 |
Table 2: Comparison of Nitro Group Reduction Methods
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂ (1 atm), Pd/C | Ethanol | 25 | 4 | 95 |
| 2 | SnCl₂·2H₂O | Ethanol/HCl | 70 | 3 | 88 |
| 3 | Fe/NH₄Cl | Ethanol/H₂O | 80 | 5 | 82 |
| 4 | NaBH₄, NiCl₂·6H₂O | Methanol | 0-25 | 2 | 75 |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-tert-butyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butyl-1H-indol-5-amine. The content addresses common issues encountered during synthesis, with a focus on the identification and mitigation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis of this compound is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
A1: Low yields in the Fischer indole synthesis of this compound are often attributed to several competing side reactions, exacerbated by the electron-donating nature of the 5-amino group and the steric bulk of the tert-butyl group. The primary side products arise from:
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Heterolytic N-N Bond Cleavage: The electron-donating 5-amino group can stabilize intermediates that favor cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate.[1] This is a significant competing pathway to the desired[2][2]-sigmatropic rearrangement.
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Tar and Polymer Formation: The use of strong acids and high temperatures, which are often necessary to overcome steric hindrance, can lead to the formation of intractable tars and polymeric byproducts.[2]
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Oxidation and Dimerization of the Product: 5-aminoindoles can be susceptible to air oxidation, leading to colored impurities. Dimerization or polymerization of the final product can also occur, especially under acidic conditions or upon prolonged storage.
Q2: I am observing the formation of a significant amount of dark, insoluble material in my reaction. How can I minimize this?
A2: The formation of tar and polymeric byproducts is a common issue in Fischer indole syntheses.[2] To minimize this, consider the following troubleshooting steps:
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Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can promote decomposition. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) can be effective but may also lead to charring at high temperatures.[2]
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Control Reaction Temperature: High temperatures accelerate the desired reaction but also the formation of tars.[2] It is advisable to start with milder conditions and gradually increase the temperature. Monitoring the reaction by TLC or LC-MS can help identify the optimal temperature for product formation without significant decomposition.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to the formation of colored, polymeric material.
Q3: My product yield is low, and I suspect the N-N bond cleavage side reaction is dominant. How can I favor the desired cyclization?
A3: Favoring the[2][2]-sigmatropic rearrangement over N-N bond cleavage is key to a successful synthesis. Consider these strategies:
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Milder Reaction Conditions: Employing milder acids and lower temperatures may disfavor the N-N bond cleavage pathway, which often has a higher activation energy.
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Protecting the 5-Amino Group: Temporarily protecting the 5-amino group as an amide (e.g., acetamide) can reduce its electron-donating strength, thereby decreasing the propensity for N-N bond cleavage. The protecting group can be removed in a subsequent step. While this adds steps to the synthesis, it can significantly improve the yield of the indole formation.
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Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as acetic acid, ethanol, or toluene, to find conditions that favor the desired cyclization.
Q4: The purification of this compound is challenging due to colored impurities. What is the source of this coloration and how can it be removed?
A4: The pinkish or brownish coloration often observed in crude 5-aminoindole products is typically due to oxidation. The electron-rich nature of the 5-aminoindole ring makes it susceptible to air oxidation, leading to the formation of highly colored quinone-imine type structures or polymeric materials.
Purification Strategies:
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Chromatography on Silica Gel: Flash column chromatography is a standard method for purification. It is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to prevent streaking and decomposition of the amine on the acidic silica gel.
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Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.
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Crystallization: Recrystallization from a suitable solvent system can be an effective final purification step to obtain a crystalline, stable product.
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Storage: Store the purified this compound under an inert atmosphere, protected from light and heat, to prevent degradation over time.
Data Presentation
Due to the proprietary nature of specific industrial syntheses and the limited availability of public quantitative data for this exact molecule, the following table provides a qualitative summary of common side products and their characteristics.
| Side Product Type | Description | Reason for Formation | Appearance in Reaction Mixture | Analytical Signature (LC-MS/TLC) |
| Products of N-N Cleavage | Aniline and imine derivatives resulting from the cleavage of the hydrazone N-N bond. | Electron-donating effect of the 5-amino group stabilizing intermediates that favor cleavage over rearrangement.[1] | Soluble byproducts. | May show as distinct spots on TLC with different polarity than the product. LC-MS would show masses corresponding to the cleaved fragments. |
| Tar/Polymeric Byproducts | High molecular weight, often insoluble, dark-colored materials. | Harsh acidic conditions and high temperatures.[2] | Dark, insoluble precipitate or viscous oil. | Broad, unresolved peaks in LC-MS; baseline "hump" in chromatograms; streaking on TLC. |
| Oxidized/Dimerized Products | Colored impurities, potentially including quinone-imines and dimers of the final product. | Air oxidation of the electron-rich 5-aminoindole ring. | Pink, red, or brown coloration of the crude product and purification fractions. | Multiple spots on TLC close to the product Rf; LC-MS may show masses corresponding to M+16 (oxidation) or 2M (dimerization). |
Experimental Protocols
The following is a general experimental protocol for the Fischer indole synthesis of this compound. Researchers should optimize the conditions for their specific setup.
Step 1: In Situ Formation of the Hydrazone
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To a solution of (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add pivalaldehyde (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates the complete formation of the hydrazone. The hydrazone is often used directly in the next step without isolation.
Step 2: Fischer Indole Cyclization
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To the solution containing the freshly prepared hydrazone, add the acid catalyst (e.g., polyphosphoric acid, ethanolic H₂SO₄, or ZnCl₂). The choice and amount of catalyst should be determined through small-scale optimization experiments.
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Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the chosen catalyst and solvent.
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Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
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Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and a basifying agent (e.g., aqueous NaOH or NH₄OH) to neutralize the acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, potentially with the addition of 0.1-1% triethylamine to the eluent.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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If necessary, further purify the product by recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and its major side products.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Optimization of Indole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in indole synthesis.
General Troubleshooting
Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can arise from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. To address low yields, consider the following:
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Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration.[1]
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Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1]
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Protecting Groups: For sensitive functionalities on your starting materials, the use of protecting groups may be necessary. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
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Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2]
Troubleshooting Guide
Issue: Low Yield or No Product Formation
Low yields are a frequent issue in Fischer indole synthesis, often stemming from substrate decomposition, competing side reactions, or incomplete conversion.[3]
| Possible Cause | Recommended Action |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][3] |
| Sub-optimal Temperature | High temperatures can lead to the formation of tar and resin, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions and gradually increase the temperature.[3] Microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times.[3] |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and can decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation is advisable.[3] |
| Substituent Effects | Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][4][5] Consider using milder reaction conditions or alternative synthetic routes for these substrates.[3] |
| Steric Hindrance | Significant steric hindrance around the reaction centers can impede the necessary conformational changes for the key reaction steps. Higher temperatures or stronger acids may be required in such cases.[1][3] |
Issue: Poor Regioselectivity with Unsymmetrical Ketones
When using an unsymmetrical ketone, two regioisomeric indole products can be formed.
| Possible Cause | Recommended Action |
| Lack of Directing Groups | The electronic and steric nature of the substituents on the ketone will influence the direction of enamine formation and subsequent cyclization. Electron-withdrawing groups can influence the regioselectivity of the reaction.[6][7] |
| Thermodynamic vs. Kinetic Control | Reaction conditions can favor either the kinetic or thermodynamic enamine intermediate, leading to different product ratios. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: The arylhydrazine and carbonyl compound are condensed to form a phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2]
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed.[2]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.[2]
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[2]
FAQs
Q2: How does fluorine substitution on the phenylhydrazine ring affect the reaction?
Fluorine is a strongly electron-withdrawing group, which can significantly impact the reaction. The electronic effects of fluorine can influence the rate and success of the key[1][1]-sigmatropic rearrangement.[2] Depending on its position on the aromatic ring, fluorine can either stabilize or destabilize the transition state of this step, potentially leading to lower yields or favoring side reactions.[2]
Q3: Why does the synthesis of 3-aminoindoles via the Fischer method often fail?
Electron-donating groups on the carbonyl compound, such as an amino group, can over-stabilize a key intermediate. This stabilization can lead to a competing side reaction of N-N bond cleavage rather than the desired cyclization, resulting in low or no yield of the 3-aminoindole.[1][4][5]
Caption: General workflow for the Fischer indole synthesis and key troubleshooting points.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-arylindole.
Troubleshooting Guide
Issue: Low Yield and Poor Regioselectivity
This synthesis is known for often requiring harsh conditions, which can lead to poor yields and a mixture of regioisomers.[1][8][9]
| Possible Cause | Recommended Action |
| Harsh Reaction Conditions | Traditionally high temperatures and long reaction times can lead to decomposition and side product formation.[10] |
| Complex Reaction Mechanism | The reaction can proceed through multiple pathways, leading to mixtures of 2-aryl and 3-aryl indoles. The product ratio is highly substrate-dependent.[8][11] |
| Modern Modifications | Consider using milder, more recently developed conditions. The use of lithium bromide as a catalyst or employing microwave irradiation can lead to improved outcomes.[1][9] |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of dimethylformamide (DMF).
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[12]
Caption: Troubleshooting logic for the Bischler-Möhlau indole synthesis.
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions, such as the Buchwald-Hartwig, Heck, and Larock syntheses, offer versatile methods for constructing the indole core.
Troubleshooting Guide
Issue: Low Yield in Buchwald-Hartwig Amination
| Possible Cause | Recommended Action |
| Base-Sensitive Functional Groups | Strong bases like NaOtBu can lead to the decomposition of substrates with sensitive functional groups. Opt for milder bases like K₂CO₃ or Cs₂CO₃.[13] |
| High Reaction Temperature | Elevated temperatures can sometimes lead to the degradation of sensitive indole scaffolds. Attempt the reaction at a lower temperature, optimizing for your specific substrate.[13] |
| Catalyst Poisoning | Certain functional groups can act as catalyst poisons. Ensure starting materials and solvents are free from impurities that could poison the palladium catalyst.[13] |
| Catalyst Deactivation | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[14] |
Issue: Poor Reactivity in Larock Indole Synthesis
| Possible Cause | Recommended Action |
| Slow Oxidative Addition | When using o-bromoanilines, the oxidative addition of palladium can be the slow step. This can be overcome by using a suitable electron-donating phosphine ligand, such as P(tBu)₃.[11] |
| Suboptimal Chloride Concentration | The stoichiometry of chloride (e.g., from LiCl) is important. More than one equivalent can slow the reaction rate and lower the yield.[15] |
Optimized Reaction Conditions for Palladium-Catalyzed Couplings
The following table provides starting points for optimizing various palladium-catalyzed indole syntheses.
| Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | 1-5 | XPhos or XantPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-110 |
| Heck-Mizoroki | 5 | PPh₃ | Et₃N | DMF | 30 (Ultrasound) |
| Larock Annulation | 2-5 | P(t-Bu)₃ | K₂CO₃ | DMF | 100 |
Data compiled from multiple sources for general guidance.[13][16][17][18]
Caption: Key optimization parameters for palladium-catalyzed indole syntheses.
Purification of Indole Derivatives
Q4: I am struggling with the purification of my crude indole product. What are some effective methods?
The purification of indole derivatives can be challenging due to the presence of closely related impurities.[1]
-
Column Chromatography: This is a very common method. The choice of solvent system is critical. Aprotic solvents or gradient elutions might provide better separation.[1]
-
Recrystallization: This can be an effective method for obtaining high-purity indoles, though it may result in lower recovery.[1] A mixed solvent system, such as methanol and water, has been found to be effective for the crystallization of crude indole.[1]
-
Solvent Extraction: For crude mixtures, a multi-stage solvent extraction process can be employed to concentrate the indole product before final purification.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. grokipedia.com [grokipedia.com]
- 19. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-tert-butyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-tert-butyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for substituted indoles, such as the Fischer indole synthesis, potential impurities may include:
-
Unreacted starting materials: Such as the corresponding phenylhydrazine and pivalaldehyde.
-
Isomeric byproducts: Formation of other indole isomers depending on the precise synthetic pathway.
-
Oxidation products: The amino group and the indole ring are susceptible to oxidation, which can lead to colored impurities.[1]
-
Polymeric materials: Acidic conditions used in some syntheses can lead to the formation of polymeric byproducts.
Q2: My compound is showing significant streaking during silica gel column chromatography. What is the cause and how can I fix it?
A2: Streaking of amines on silica gel is a common issue caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface. This can be addressed by:
-
Deactivating the silica gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.
-
Using a basic mobile phase: Adding a small percentage of a base to your eluent system, such as 0.5-2% triethylamine or a few drops of ammonium hydroxide, can improve peak shape.
-
Switching to a different stationary phase: Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.
Q3: I am struggling to find a suitable solvent system for the recrystallization of this compound. What should I try?
A3: The bulky tert-butyl group imparts non-polar character, while the amino group adds polarity, making solvent selection challenging. A systematic approach is recommended:
-
Single solvent systems: Test solubility in a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, isopropanol, acetonitrile). The ideal solvent will dissolve the compound when hot but not when cold.
-
Two-solvent systems: If a single solvent is not effective, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Good pairs to try include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.
Q4: My purified this compound is darkening in color over time. What is causing this and how can I prevent it?
A4: The discoloration is likely due to oxidation of the amino group and/or the indole ring. To minimize degradation:
-
Storage conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., -20°C).
-
Solvent choice: When in solution, use de-gassed solvents to minimize exposure to oxygen.
-
Antioxidants: For long-term solution storage, the addition of a small amount of an antioxidant can be considered, but this may interfere with downstream applications.
Troubleshooting Guides
Column Chromatography Purification
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Co-elution of closely related impurities. | Consider using a different stationary phase (e.g., alumina, or a bonded phase like C18 for reverse-phase chromatography). High-performance liquid chromatography (HPLC) may be necessary for difficult separations. | |
| Low Recovery of the Compound | Irreversible adsorption onto the silica gel. | Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. Adding a small amount of a competitive base (e.g., triethylamine) to the eluent can also help. |
| Compound is too polar for the chosen eluent. | Increase the polarity of the mobile phase. A common solvent system for polar amines is a mixture of dichloromethane and methanol. |
Recrystallization Purification
| Issue | Possible Cause | Recommended Solution |
| Oiling Out Instead of Crystallizing | The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly. | Use a less effective solvent or a different solvent pair. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not saturated. | Reduce the amount of solvent used to dissolve the compound. If the compound is too soluble even in a minimal amount of hot solvent, a different solvent or a two-solvent system should be used. |
| Formation of Very Fine Needles | Rapid crystallization. | Slow down the cooling process. A solvent system that provides moderate solubility at elevated temperatures and low solubility at room temperature is ideal. |
| Impurities Trapped in the Crystals | The chosen solvent does not effectively differentiate between the compound and the impurities. | Try a different recrystallization solvent. Sometimes, a preliminary purification by column chromatography is necessary to remove the bulk of the impurities before a final recrystallization step. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes). To mitigate streaking, 0.5-1% triethylamine can be added to the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material in various solvents. An ideal system would be one where the compound is soluble at the solvent's boiling point but sparingly soluble at room temperature or below. A good starting point is an ethyl acetate/hexanes mixture.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until it fully dissolves.
-
Crystallization: If using a two-solvent system, slowly add the "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or freezer.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the synthesis of substituted indoles via the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes?
Low yields are a frequent challenge and can stem from several factors:
-
Substrate and Substituent Effects: The reaction is highly sensitive to the electronic properties of substituents on both the phenylhydrazine and the carbonyl compound.[1][2] Electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][3][4] In fact, the synthesis of C3 N-substituted indoles is particularly difficult for this reason and often fails.[3][4]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and substrate-dependent.[2][5] A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction.[5]
-
Sub-optimal Temperature: High temperatures can lead to the formation of tars and polymers, while low temperatures may result in an incomplete reaction.[5][6][7] The optimal temperature is highly dependent on the specific substrates and catalyst used.[5]
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose under strong acidic conditions before cyclization can occur.[1][5]
-
Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl starting materials can inhibit the reaction or lead to unwanted side products.[2]
Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
This is a well-known challenge. The regioselectivity is influenced by several factors:
-
Acidity of the Medium: The choice of acid catalyst and its concentration can significantly impact the product ratio.[1] Using a weakly acidic medium may favor indolization towards the more functionalized carbon.[8] In contrast, strong acids often favor the formation of the less substituted enamine, leading to the corresponding indole.[9]
-
Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate, which can guide the regioselectivity.[5][6]
-
Reaction Conditions: In some cases, adjusting the reaction temperature and solvent can influence the ratio of the regioisomers.[5]
Q3: My reaction is producing significant side products, including tar and colored impurities. What are these and how can I minimize them?
Several side reactions can occur under the often harsh conditions of the Fischer indole synthesis:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1][2][7] This can be minimized by optimizing reaction conditions or, if possible, using a non-enolizable carbonyl compound.[1]
-
N-N Bond Cleavage: As mentioned, electron-donating groups on the carbonyl substrate can promote the heterolytic cleavage of the N-N bond, which competes with the desired rearrangement.[3][4]
-
Oxidative Side Reactions: Indoles can be susceptible to oxidation, leading to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[1]
-
Tar/Polymer Formation: Strongly acidic conditions and high temperatures can cause the starting materials or the indole product to polymerize, forming intractable tars.[5] Using the mildest possible acid and the lowest effective temperature is recommended.[5]
Q4: I am having trouble purifying my substituted indole product. What purification strategies are effective?
Purification can be challenging due to the presence of polar byproducts and baseline material in column chromatography.[5] Consider the following approaches:
-
Aqueous Work-up: After neutralizing the acid, a thorough wash of the organic extract with an aqueous base (e.g., NaHCO₃ solution) can help remove acidic impurities.[5] Washing with water and brine is also standard practice.[5]
-
Chromatography: If silica gel chromatography results in streaking, consider using alumina or reverse-phase chromatography.[5] Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can sometimes improve peak shape for basic indole products.[10]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[5]
-
Distillation: For volatile indole products, distillation under reduced pressure may be a viable option.[5]
Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues encountered during the Fischer indole synthesis.
Caption: A troubleshooting workflow for common Fischer indole synthesis problems.
Data Summary: Reaction Condition Optimization
The choice of acid catalyst and reaction conditions is paramount for a successful synthesis. The optimal conditions are highly substrate-dependent and often require empirical optimization.[2][5]
| Parameter | Options / Considerations | Effect on Reaction | Citation(s) |
| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOH, Acetic Acid | Widely used, effectiveness varies. Acetic acid can also serve as a solvent. | [5][11][12] |
| Lewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often beneficial and can improve yields where Brønsted acids fail. | [5][6][11][12] | |
| Polyphosphoric Acid (PPA) | Often effective for less reactive or challenging substrates. | [5][13] | |
| Temperature | Room Temperature to Reflux | Highly substrate-dependent. Higher temperatures risk tar formation. | [5][6] |
| Microwave-assisted heating | Can offer rapid heating, shorter reaction times, and improved yields. | [5][13][14] | |
| Solvent | Acetic Acid, Alcohols (e.g., EtOH), Toluene, tert-Butanol | Can significantly influence the reaction outcome. Acetic acid is common. | [8][11][15] |
| Atmosphere | Air vs. Inert (N₂ or Ar) | An inert atmosphere is recommended to prevent oxidative side reactions. | [1] |
Key Mechanism & Influencing Factors
Understanding the mechanism is key to troubleshooting. The reaction proceeds through several steps, each of which can be a potential point of failure.
Caption: The core mechanism of the Fischer indole synthesis and key influencing factors.
General Experimental Protocol
The following is a representative protocol and may require optimization for specific substrates.
Materials:
-
Arylhydrazine (or its hydrochloride salt)
-
Aldehyde or ketone
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂)
-
Solvent (if required, e.g., ethanol, toluene)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous solutions for work-up (e.g., saturated NaHCO₃, brine)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Hydrazone Formation (Optional/In situ): In many protocols, the arylhydrazine and carbonyl compound are combined directly in the acidic medium to form the hydrazone in situ.[6] To a reaction flask, add the arylhydrazine (1.0 eq), the aldehyde or ketone (1.0-1.2 eq), and the chosen solvent/acid catalyst.[8]
-
Indolization/Cyclization: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactants).[5] Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[5] If a strong acid was used, carefully quench the reaction by pouring it onto ice-water and neutralize with a suitable base (e.g., saturated aqueous NaHCO₃ or NaOH solution) until the pH is neutral or slightly basic.[5]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.[1]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine.[5] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and filter.[5]
-
Purification: Concentrate the solvent under reduced pressure to yield the crude product.[5] Purify the crude material by column chromatography, recrystallization, or distillation as required.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming the Low Reactivity of 2-tert-Butyl-1H-indol-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-butyl-1H-indol-5-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this sterically hindered amine in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive?
A1: The primary reason for the low reactivity of this compound is the significant steric hindrance caused by the bulky tert-butyl group at the C2 position of the indole ring. This group physically obstructs the approach of reagents to the amino group at the C5 position, thereby reducing its nucleophilicity and accessibility for chemical reactions.
Q2: What are the common challenges encountered when using this compound in synthesis?
A2: Researchers often face the following issues:
-
Low to no conversion: Incomplete or failed reactions are common, especially under standard reaction conditions.
-
Need for harsh reaction conditions: Higher temperatures and longer reaction times are often required, which can lead to side product formation and decomposition of starting materials or products.
-
Limited choice of reagents: Many standard reagents and catalysts may prove ineffective.
-
Difficulty in purification: The presence of unreacted starting material and multiple byproducts can complicate the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific reactions with this compound.
Amide Coupling (N-Acylation)
Problem: Low or no yield when attempting to form an amide bond with a carboxylic acid.
Possible Causes & Solutions:
-
Insufficiently activated carboxylic acid: The steric hindrance of the amine requires a highly reactive electrophile.
-
Solution: Convert the carboxylic acid to a more reactive species, such as an acyl chloride, or use a potent coupling reagent.
-
-
Inappropriate coupling reagent: Standard peptide coupling reagents may not be effective.
-
Solution: Employ a more powerful uronium/aminium-based coupling reagent known to be effective for hindered amines.
-
-
Suboptimal reaction conditions: Standard room temperature conditions are often insufficient.
-
Solution: Increase the reaction temperature and monitor the reaction progress carefully. The use of a suitable base is also critical.
-
Below is a logical workflow for troubleshooting amide coupling reactions:
Caption: Troubleshooting workflow for amide coupling.
Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Problem: The Buchwald-Hartwig amination with an aryl halide results in low conversion or catalyst decomposition.
Possible Causes & Solutions:
-
Inadequate Ligand: The steric bulk of this compound can hinder the crucial reductive elimination step in the catalytic cycle.
-
Solution: Utilize bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can accelerate the reductive elimination and stabilize the palladium catalyst.
-
-
Incorrect Palladium Precursor: The choice of the palladium source can influence the catalytic activity.
-
Solution: Screen different palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the chosen ligand.
-
-
Unsuitable Base: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.
-
Here is a diagram illustrating the key components for a successful Buchwald-Hartwig amination with a sterically hindered amine:
Caption: Key components for a successful C-N coupling.
Experimental Protocols & Data
Amide Coupling with 1-(4-methoxyphenyl)cyclopropanecarboxylic acid
This protocol is based on a procedure described in patent literature for the synthesis of modulators of ATP-binding cassette transporters.
Protocol:
-
Dissolve this compound (1.0 eq.) and 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add triethylamine (2.0 eq.) to the solution.
-
Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) to the mixture.
-
Stir the resulting solution at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
| Coupling Reagent | Base | Solvent | Temperature | Yield | Reference |
| HATU | Triethylamine | DMF | Room Temp. | Not Reported | --INVALID-LINK-- |
| HBTU | DIPEA | DMF | 45 °C | 26.5–72% | General data for hindered amines |
| COMU | DIPEA | DMF | Room Temp. | High | General data for hindered amines |
Note: Yields for HBTU and COMU are generalized from literature on sterically hindered amines and may vary for this specific substrate.
General Protocol for Buchwald-Hartwig Amination
The following is a general starting point for the C-N cross-coupling of this compound with an aryl halide. Optimization of the ligand, base, and temperature will likely be necessary for a specific substrate.
Protocol:
-
To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Add this compound (1.2 eq.) and the aryl halide (1.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.
-
Purify by column chromatography.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 60-90% |
| Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 100 | 55-85% |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 50-80% |
Note: The presented yield ranges are typical for Buchwald-Hartwig reactions of sterically hindered anilines and serve as a general guideline.
By understanding the inherent steric challenges and employing the appropriate reagents and conditions, researchers can successfully utilize this compound in their synthetic endeavors. This guide provides a starting point for troubleshooting and optimizing these challenging but rewarding transformations.
Technical Support Center: Stability of 2-tert-Butyl-1H-indol-5-amine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-butyl-1H-indol-5-amine and its derivatives. The information provided is intended to help anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color. What does this indicate and is it still usable?
A color change, often to pink, red, or brown, is a common visual indicator of degradation, primarily due to oxidation and potential polymerization. The electron-rich indole ring and the primary amine group are susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[1] While a slight color change may not significantly affect the bulk purity for some applications, it is a clear sign of degradation. For sensitive experiments, it is crucial to assess the purity of the compound before use.
Q2: What are the optimal storage conditions for this compound and its derivatives?
To minimize degradation, these compounds should be stored under the following conditions:
-
Temperature: Cool temperatures, typically 2-8°C, are recommended for short-term storage. For long-term storage, -20°C is preferable.[1][2]
-
Light: Store in amber or opaque vials to protect from light, as indole compounds can be light-sensitive.[1][2]
-
Atmosphere: For highly sensitive derivatives, storage under an inert atmosphere, such as nitrogen or argon, is recommended to displace oxygen.[1]
Q3: I am dissolving my this compound derivative for an experiment. Which solvents are recommended to minimize degradation?
The choice of solvent is critical. For stock solutions, polar aprotic solvents like DMSO or DMF are often used. If using aqueous buffers, the pH should be kept close to neutral if possible, as extreme pH values can catalyze hydrolysis. It is highly advisable to prepare solutions fresh and use them promptly to avoid solvent-mediated degradation.
Q4: Should I use an antioxidant to stabilize my solutions?
The use of an antioxidant is recommended under the following circumstances:
-
If the compound is known to be highly susceptible to oxidation.
-
For long-term storage of solutions.
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When the compound is dissolved in a solvent that has not been deoxygenated.
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If the experimental conditions may promote oxidation (e.g., elevated temperatures, exposure to air).[1]
Common antioxidants for organic compounds include Butylated Hydroxytoluene (BHT) and ascorbic acid.[1] The choice of antioxidant should be carefully considered to ensure it does not interfere with downstream applications.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe extra peaks, split peaks, or peak fronting when analyzing your compound.
-
Possible Causes:
-
On-Column Degradation: The compound may be unstable on the stationary phase.
-
Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Acid-Catalyzed Degradation: Acidic conditions in the mobile phase can cause oligomerization of some indole derivatives.
-
Oxidation: The compound may be oxidizing in the sample vial or during the analytical run.
-
-
Troubleshooting Steps:
-
Ensure the injection solvent is compatible with the mobile phase.
-
If acidic conditions are suspected to cause degradation, consider using a mobile phase with a neutral pH, if compatible with the column.
-
Prepare samples immediately before analysis to minimize time in solution.
-
Use an autosampler with temperature control to keep samples cool.
-
Issue 2: Loss of Compound Signal or Purity Over Time
-
Symptom: A decrease in the main peak area and an increase in impurity peaks are observed in stored solid samples or solutions.
-
Possible Causes:
-
Oxidation: Exposure to air is a primary cause of degradation.
-
Photodegradation: Exposure to light, especially UV, can cause degradation.
-
Thermal Degradation: Elevated temperatures accelerate all degradation pathways.
-
-
Troubleshooting Steps:
-
Protect from Light: Store all indole compounds, both solid and in solution, in amber vials or wrapped in aluminum foil.[2]
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert gas like argon or nitrogen.
-
Control pH: If in solution, ensure the pH is within a stable range for your specific compound.
-
Low-Temperature Storage: Store solutions and solid materials at or below -20°C.[2]
-
Use of Antioxidants: For solutions, adding a suitable antioxidant can help prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the degradation pathways and developing a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Incubate the compound in 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.
After each stress condition, analyze the samples by a suitable analytical method like HPLC to identify and quantify the degradation products.
Protocol 2: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method to quantify this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm and 280 nm).
-
Injection Volume: 10 µL.
-
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Storage Temperature | 2-8°C | Recommended for short-term storage. | [1] |
| -20°C | Recommended for long-term storage. | [1][2] | |
| Atmosphere | Air | Potential for oxidation. | [1] |
| Inert (Nitrogen/Argon) | Recommended for sensitive derivatives. | [1] | |
| Light Exposure | Amber/Opaque Vials | Recommended to protect from light. | [1][2] |
Visualizations
Caption: Potential oxidative degradation pathway for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Sterically and polarity-controlled reactions of tBuLi with P=CH-NR heterocycles: novel heterocyclic P- and P,O-ligands and preliminary tests in transition-metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cationic micelles on the decomposition of alpha-aminophenyl cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-tert-Butyl-1H-indol-5-amine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butyl-1H-indol-5-amine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective strategy involves a two-step process:
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Fischer Indole Synthesis: Reaction of 4-nitrophenylhydrazine with pivalaldehyde (2,2-dimethylpropanal) under acidic conditions to form 2-tert-butyl-5-nitroindole.
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Reduction of the Nitro Group: Reduction of the 5-nitro group to the corresponding 5-amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., SnCl₂/HCl or Fe/HCl).
Q2: My Fischer indole synthesis of 2-tert-butyl-5-nitroindole is failing or giving very low yields. What are the potential causes?
Several factors can contribute to low yields or failure in this specific Fischer indole synthesis:
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Steric Hindrance: The tert-butyl group is bulky, which can sterically hinder the cyclization step.
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. For sterically hindered substrates or those with deactivating groups (like the nitro group), stronger acids or Lewis acids may be required. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[1]
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Reaction Temperature and Time: These parameters often require careful optimization. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product.
-
Purity of Pivalaldehyde: Pivalaldehyde can readily oxidize or polymerize. Using freshly distilled or high-purity pivalaldehyde is recommended.
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Side Reactions: The electron-withdrawing nature of the nitro group on the phenylhydrazine can disfavor the key[2][2]-sigmatropic rearrangement, potentially leading to side reactions.
Q3: What are common side products in the Fischer indole synthesis of 2-tert-butyl-5-nitroindole?
Potential side products can include unreacted starting materials, partially cyclized intermediates, and products from N-N bond cleavage of the hydrazine. In some cases, tars and polymeric materials can form, especially at higher temperatures.
Q4: I am having trouble with the reduction of 2-tert-butyl-5-nitroindole. What are some common issues?
Difficulties in the reduction step can arise from:
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Incomplete Reduction: The reaction may stop at the hydroxylamine or azo/azoxy intermediate stage, especially with milder reducing agents.
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Catalyst Poisoning: If using catalytic hydrogenation, impurities in the substrate or solvent can poison the catalyst.
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Substrate Solubility: 2-tert-butyl-5-nitroindole may have poor solubility in some reaction solvents, leading to a slow or incomplete reaction.
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Over-reduction: In some cases, particularly with harsh conditions, other functional groups could be affected, though this is less of a concern with this specific molecule.
Q5: How can I purify the final product, this compound?
The final product is an aromatic amine, which can be challenging to purify by standard silica gel chromatography due to its basicity. The amine can interact strongly with the acidic silica, leading to poor separation and tailing.[2][3] Consider the following purification strategies:
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Column Chromatography with a Modified Eluent: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent system (e.g., hexanes/ethyl acetate) to neutralize the acidic sites on the silica gel.[3]
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Use of Basic Alumina: Basic alumina is a good alternative stationary phase for the purification of basic compounds like amines.[3]
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Amine-Functionalized Silica: Pre-packed columns with amine-functionalized silica are commercially available and can provide excellent separation for basic compounds.[2]
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Acid-Base Extraction: An acid-base extraction can be used to isolate the amine from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
Fischer Indole Synthesis of 2-tert-butyl-5-nitroindole
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | Insufficiently acidic catalyst. | Try stronger acids like polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid. Lewis acids like ZnCl₂ can also be effective.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. | |
| Formation of multiple spots on TLC, including tars | Reaction temperature is too high. | Optimize the temperature to find a balance between reaction rate and decomposition. |
| Purity of starting materials. | Ensure high purity of 4-nitrophenylhydrazine and freshly distilled pivalaldehyde. | |
| Product is difficult to isolate from the reaction mixture | Product is soluble in the acidic medium. | After completion of the reaction, carefully neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) and then extract the product with an organic solvent. |
Reduction of 2-tert-butyl-5-nitroindole to this compound
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | Insufficient amount of reducing agent. | Use a larger excess of the reducing agent (e.g., SnCl₂ or Fe). |
| Deactivated catalyst (for catalytic hydrogenation). | Ensure the substrate and solvent are free of impurities that could poison the catalyst. Use fresh catalyst. | |
| Poor substrate solubility. | Choose a solvent system in which the nitroindole is more soluble (e.g., ethanol, ethyl acetate, or a mixture). | |
| Formation of side products | Reaction conditions are too harsh or too mild. | If using metal/acid, control the temperature (e.g., with an ice bath during addition). For catalytic hydrogenation, adjust the hydrogen pressure and temperature. |
| Product is difficult to purify | Amine sticks to the silica gel column. | Use a modified eluent with triethylamine, or switch to basic alumina or an amine-functionalized silica column for chromatography.[2][3] |
| Product is unstable. | Some aromatic amines can be sensitive to air and light. Work up the reaction and purify the product promptly. Store the final product under an inert atmosphere. |
Experimental Protocols
Note: The following protocols are representative examples based on general procedures for Fischer indole synthesis and nitro group reductions. Optimal conditions may vary and should be determined experimentally.
Protocol 1: Synthesis of 2-tert-butyl-5-nitroindole (Fischer Indole Synthesis)
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In a round-bottom flask, combine 4-nitrophenylhydrazine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
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Add pivalaldehyde (1.1 eq) to the mixture.
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Slowly add the acid catalyst (e.g., polyphosphoric acid, or a mixture of acetic acid and a catalytic amount of sulfuric acid).
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Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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If using a strong acid catalyst, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound (Nitro Group Reduction)
Method A: Catalytic Hydrogenation
-
Dissolve 2-tert-butyl-5-nitroindole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as described in the purification FAQ (Q5).
Method B: Reduction with Tin(II) Chloride
-
Dissolve 2-tert-butyl-5-nitroindole (1.0 eq) in ethanol or ethyl acetate.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully basify with a concentrated solution of NaOH or NaHCO₃ until the pH is > 8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify as described in the purification FAQ (Q5).
Data Presentation
Table 1: Comparison of Common Conditions for Fischer Indole Synthesis
| Acid Catalyst | Solvent | Temperature | Typical Suitability |
| Acetic Acid | Acetic Acid | Reflux | Mild conditions, may not be sufficient for deactivated substrates. |
| H₂SO₄ (catalytic) | Acetic Acid / Ethanol | Reflux | Stronger conditions, good for many substrates. |
| Polyphosphoric Acid (PPA) | None or Toluene | 80-150 °C | Strong dehydrating agent, effective for difficult cyclizations. |
| ZnCl₂ | None or Ethanol | 100-170 °C | Lewis acid catalyst, useful for a range of substrates. |
Table 2: Comparison of Common Reagents for Nitro Group Reduction
| Reagent | Solvent | Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | Ethanol / Ethyl Acetate | Room temp, 1 atm H₂ | Clean reaction, high yield. | Catalyst can be poisoned, may reduce other functional groups. |
| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | Inexpensive, reliable. | Requires acidic conditions and aqueous workup. |
| SnCl₂ / HCl | Ethanol / Ethyl Acetate | Room temp to reflux | Mild conditions, good functional group tolerance. | Stoichiometric tin salts need to be removed during workup. |
Visualizations
References
Technical Support Center: Production of 2-tert-butyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-tert-butyl-1H-indol-5-amine. The primary focus is on minimizing impurities through a comprehensive understanding of the reaction mechanism and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of (4-aminophenyl)hydrazine with pinacolone (3,3-dimethyl-2-butanone), followed by an intramolecular cyclization with the elimination of ammonia.[1][3]
Q2: What are the critical parameters to control during the Fischer indole synthesis of this compound?
A2: Key parameters to control for a successful synthesis and to minimize impurities include:
-
Purity of Starting Materials: Ensure high purity of both (4-aminophenyl)hydrazine and pinacolone, as impurities in the starting materials can lead to unwanted side reactions.
-
Choice and Concentration of Acid Catalyst: The strength and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) are crucial. An inappropriate choice can lead to degradation of starting materials or the final product.
-
Reaction Temperature and Time: The reaction is highly sensitive to temperature. Elevated temperatures can promote the formation of tar-like byproducts, while insufficient temperature may lead to an incomplete reaction.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially considering the presence of the reactive amino group.
Q3: What are the most common impurities I should expect in the crude product?
A3: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual (4-aminophenyl)hydrazine and pinacolone.
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Hydrazone Intermediate: The initial condensation product of (4-aminophenyl)hydrazine and pinacolone may not fully cyclize.
-
Polymeric/Tar-like Substances: These are often dark-colored, high molecular weight byproducts formed under harsh acidic and high-temperature conditions.
-
Side-Reaction Products: These can include products from the degradation of the starting hydrazine or self-condensation of pinacolone.
Q4: Which analytical techniques are suitable for monitoring the reaction and characterizing impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the product and impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities and the final product.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and isolated impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and monitor by TLC or HPLC until the starting materials are consumed.- Gradually increase the reaction temperature in small increments.- Increase the concentration of the acid catalyst. |
| Degradation of Starting Material or Product | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid).- Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere. |
| Formation of Tar/Polymeric Byproducts | - Reduce the reaction temperature.- Add the acid catalyst portion-wise to control the exotherm.- Ensure efficient stirring to prevent localized overheating. |
Issue 2: High Levels of Impurities in the Crude Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted (4-aminophenyl)hydrazine | - Insufficient amount of pinacolone.- Incomplete reaction. | - Use a slight excess of pinacolone (1.1-1.2 equivalents).- Increase reaction time or temperature as described in Issue 1. |
| Unreacted Pinacolone | - Insufficient amount of (4-aminophenyl)hydrazine. | - Ensure a 1:1 or slight excess of hydrazine at the start of the reaction. |
| Dark, Tarry Residue | - Excessively high reaction temperature.- Highly concentrated acid catalyst. | - Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.- Use a less concentrated acid or a milder catalyst. |
| Presence of an Isomeric Impurity | - While less likely with pinacolone due to its structure, rearrangement of intermediates can occur. | - Optimize the choice of acid catalyst and reaction temperature. Milder conditions often favor the desired product. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-aminophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add pinacolone (1.0-1.1 equivalents) to the solution.
-
Stir the mixture at room temperature or gentle heat (40-60 °C) for 1-2 hours to form the hydrazone intermediate. The progress of this step can be monitored by TLC.
-
-
Cyclization (Fischer Indole Synthesis):
-
To the hydrazone mixture, slowly add the acid catalyst (e.g., polyphosphoric acid, or a solution of sulfuric acid in a suitable solvent). This step is often exothermic and may require cooling.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution) until the pH is basic (pH 9-10).
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The crude product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
-
For basic impurities, an acid wash of the organic solution can be performed during work-up. To remove acidic impurities, a basic wash can be employed.
-
Data Presentation
Table 1: Typical Reaction Conditions and Expected Yields
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| Polyphosphoric Acid (PPA) | None | 100-120 | 2-4 | 60-75 | 85-95 |
| H₂SO₄ | Ethanol | 80-100 | 4-8 | 50-65 | 80-90 |
| ZnCl₂ | Toluene | 110-120 | 6-12 | 55-70 | 85-95 |
| p-TsOH | Toluene | 110-120 | 8-16 | 45-60 | 80-90 |
Note: These are typical ranges and will vary depending on the specific reaction scale and conditions.
Table 2: Analytical Methods for Impurity Profiling
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Typical Application |
| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA | UV (e.g., 254 nm, 280 nm) | Quantitative analysis of product and non-volatile impurities. |
| GC-MS | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Helium | Mass Spectrometry | Identification and quantification of volatile impurities and the final product. |
Visualizations
Caption: Fischer Indole Synthesis Pathway and Impurity Formation.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst selection in indole synthesis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may arise during catalytic indole synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in indole synthesis and can be attributed to several factors, from catalyst choice to reaction conditions.
| Synthesis Method | Potential Cause | Recommended Solution |
| Fischer Indole Synthesis | Inappropriate Acid Catalyst: The chosen acid (Brønsted or Lewis) may be too strong, causing decomposition of starting materials, or too weak to effectively catalyze the reaction.[1][2] | Screen a panel of both Brønsted acids (e.g., p-TsOH, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) to find the optimal catalyst for your specific substrate.[1][2] |
| Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1] | For substrates prone to N-N bond cleavage, consider milder reaction conditions or a different synthetic route. Protecting groups on sensitive functionalities may also be beneficial.[1] | |
| Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald-Hartwig) | Catalyst Deactivation: The palladium catalyst can be "poisoned" by coordination with nitrogen-containing substrates or impurities, leading to the formation of inactive palladium black. | Use stabilizing, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center. Ensure high purity of starting materials and solvents.[3] |
| Suboptimal Ligand Choice: The chosen phosphine ligand may not be suitable for the specific transformation, leading to poor reactivity. | Screen a variety of phosphine ligands with different steric and electronic properties. For instance, bulky trialkylphosphines or biaryl phosphine ligands are often effective. | |
| Madelung Synthesis | Harsh Reaction Conditions: The traditionally high temperatures (200-400 °C) can lead to the degradation of starting materials and products.[4] | Employ the Madelung-Houlihan variation using strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in THF, which can lower the reaction temperature to a range of -20 to 25 °C.[4] |
| Bischler-Möhlau Synthesis | Harsh Reaction Conditions: Similar to the Madelung synthesis, the classical Bischler-Möhlau synthesis often requires high temperatures, resulting in poor yields.[1] | Milder methods have been developed, including the use of lithium bromide as a catalyst or employing microwave irradiation, which can significantly improve yields.[1] |
Issue 2: Formation of Undesired Side Products or Isomers
The formation of side products or regioisomers can complicate purification and reduce the yield of the desired indole.
| Synthesis Method | Problem | Recommended Solution |
| Fischer Indole Synthesis | Formation of Regioisomers: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[5] | The ratio of isomers can be influenced by the reaction temperature and the acidity of the medium. A lower temperature and a weaker acid may favor the formation of one isomer over the other.[6] |
| Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions. | Optimize the reaction temperature and catalyst concentration to favor the indole synthesis pathway. In some cases, a two-step procedure where the hydrazone is pre-formed can minimize aldol condensation. | |
| Larock Indole Synthesis | Incorrect Regioselectivity: With unsymmetrical alkynes, the regioselectivity of the alkyne insertion can be an issue. | The regioselectivity is influenced by both steric and electronic factors. Generally, the larger, more sterically-hindering group of the alkyne is inserted next to the arylpalladium intermediate. Careful selection of the alkyne substrate is crucial for controlling regioselectivity. |
| Palladium-Catalyzed Syntheses | Hydrodehalogenation: A common side reaction where the aryl halide is reduced, removing the halogen and preventing the desired coupling. | The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions like hydrodehalogenation.[7] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Brønsted acid and a Lewis acid for my Fischer indole synthesis?
A1: The choice between a Brønsted and a Lewis acid is often substrate-dependent and may require empirical optimization.[1] Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid are commonly used and effective for a wide range of substrates.[8] Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ are also powerful catalysts and can be particularly useful for less reactive substrates.[2][8] A good starting point is to screen a small set of both types of acids to determine the best catalyst for your specific reaction.
Q2: My palladium-catalyzed indole synthesis is not working. What is the first thing I should check?
A2: The most common issue in palladium-catalyzed reactions is catalyst deactivation.[3] Check for the formation of palladium black, which indicates the aggregation of Pd(0) species.[3] To prevent this, ensure your reagents and solvents are of high purity and consider using a more robust, stabilizing phosphine ligand.[3] Also, verify that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to catalyst degradation.
Q3: Can I use microwave irradiation to improve my indole synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, improve yields, and lead to cleaner reaction profiles for several indole syntheses, including the Fischer, Bischler-Möhlau, and palladium-catalyzed methods.[2] The rapid heating provided by microwaves can reduce reaction times from hours to minutes.[2]
Q4: How critical is the choice of solvent in catalytic indole synthesis?
A4: The solvent can play a crucial role in the outcome of your reaction. It can affect the solubility of your starting materials and catalyst, influence the acidity of the catalyst, and stabilize reaction intermediates. For example, in the Madelung-Houlihan variation, THF is a recommended solvent.[4] In some palladium-catalyzed reactions, polar aprotic solvents like DMF or NMP are preferred. It is often beneficial to screen a few different solvents to find the optimal one for your system.
Q5: I am struggling with the purification of my crude indole product. What are some effective methods?
A5: Purification of indole derivatives can be challenging. Column chromatography is a common method, and experimenting with different solvent systems (eluents) can improve separation.[1] If your product is a solid, recrystallization can be a highly effective technique for achieving high purity.[1]
Data Presentation: Comparative Catalyst Performance
The following tables provide a summary of quantitative data for different indole synthesis methods, allowing for a comparison of catalyst performance under various conditions.
Table 1: Comparison of Lewis Acids in the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Acetic Acid | 100 | 1 | 92 |
| BF₃·OEt₂ | Acetic Acid | 100 | 1 | 85 |
| AlCl₃ | Acetic Acid | 100 | 1 | 78 |
| FeCl₃ | Acetic Acid | 100 | 1 | 88 |
Data compiled from various sources and should be used as a comparative guide.[2]
Table 2: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Conventional | Anilinium bromide | None (solid-state) | Reflux | Not Specified | Low (historically) |
| Microwave | Anilinium bromide | None (solid-state) | MW (540W) | 45-60 s | 71 |
This table highlights the significant improvement in yield and reaction time with microwave assistance.[9]
Table 3: Influence of Palladium Catalyst and Ligand in Larock Indole Synthesis
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 6-24 | Good to Excellent |
| 10% Pd/C | None | NaOAc | NMP | 110-130 | Not Specified | Optimized |
| Pd(OAc)₂ | Ferrocene-functionalized NHC | Not Specified | Not Specified | Not Specified | Not Specified | Good yields, high regioselectivity |
This table illustrates the versatility of the Larock synthesis with different palladium catalysts and ligands.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for key indole synthesis reactions.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and cool the mixture in an ice bath.
-
Collect the product by filtration and wash with cold ethanol. The expected yield is 87-91%.[9]
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid after 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot mixture with Norit and filter.
-
After cooling, collect the 2-phenylindole and wash with cold ethanol. The total yield is typically 72-80%.[9]
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot)
-
In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[1]
-
After cooling, the crude product can be purified by column chromatography.
Protocol 3: Modified Madelung Synthesis of 1,2-Disubstituted-3-tosyl Indoles (One-Pot)
-
In a screw-cap vial equipped with a magnetic stir bar, charge the starting benzyl bromide (0.5 mmol), sodium p-toluenesulfinate (p-TolSO₂Na, 2 mmol, 4 equiv), and DMSO (1 mL).
-
Transfer the vial to a preheated oil bath at 100 °C and stir for 12 hours.
-
Add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 mmol, 3 equiv) to the reaction mixture and continue stirring for another 12 hours at 100 °C.
-
Pour the reaction mixture into water and extract three times with CH₂Cl₂.
-
Wash the combined organic layers three times with water, dry over Na₂SO₄, filter, and concentrate in vacuo.[13]
-
Purify the residue by column chromatography.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and reaction mechanisms to aid in understanding and troubleshooting.
Caption: A generalized experimental workflow for catalytic indole synthesis.
Caption: Simplified mechanism of the Fischer indole synthesis.
Caption: Logical workflow for catalyst selection in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Purity Analysis of Synthesized 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of synthesized 2-tert-butyl-1H-indol-5-amine, a key intermediate in pharmaceutical research. The document presents a comparative assessment against alternative indole-based structures, supported by representative experimental data. Detailed protocols for critical analytical methods are provided to ensure accurate and reproducible purity determination, adhering to industry standards.
Comparative Analysis of Indole Derivatives
The purity of an active pharmaceutical ingredient (API) or a key intermediate is critical to its safety and efficacy. For this compound, a common scaffold in the development of kinase inhibitors, understanding its impurity profile relative to other structural analogs is crucial. This section compares its typical purity with two alternative indole structures often encountered in drug discovery: Indole-3-carbinol, a natural product with anticancer properties, and 5-Bromo-2-methyl-1H-indole, a synthetic building block.
Table 1: Comparative Purity Profile of Indole Derivatives
| Compound | Structure | Typical Purity (%) | Primary Analytical Method | Common Impurities |
| This compound | Chemical structure of this compound | > 99.0 | RP-HPLC, qNMR | Unreacted starting materials, regioisomers (e.g., 7-amino), oxidation byproducts. |
| Indole-3-carbinol (I3C) | Chemical structure of Indole-3-carbinol | > 98.0 | RP-HPLC, GC-MS | 3,3'-Diindolylmethane (DIM), oligomeric compounds, residual solvents.[1][2] |
| 5-Bromo-2-methyl-1H-indole | Chemical structure of 5-Bromo-2-methyl-1H-indole | > 98.5 | GC-MS, RP-HPLC | Dibrominated species, starting materials (e.g., 4-bromophenylhydrazine), residual catalyst. |
Note: The data presented is representative and may vary based on the synthesis route and purification process.
Experimental Workflows and Logic
A systematic approach is essential for the identification and quantification of impurities in synthesized compounds. The following diagrams illustrate a general workflow for purity analysis and the decision-making process for impurity qualification based on established regulatory guidelines.
Biological Context: PI3K/Akt/mTOR Signaling Pathway
Indole derivatives are known to modulate various signaling pathways implicated in cancer. Notably, compounds like Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism.[1][2] The development of novel indole-based inhibitors, such as derivatives of this compound, often targets this pathway.
Detailed Experimental Protocols
Accurate purity determination relies on robust and well-defined analytical methods. The following protocols provide detailed procedures for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy tailored for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC for Purity Determination
Application: This method is the primary technique for assessing the purity and impurity profile of this compound due to its high resolution and sensitivity for non-volatile aromatic compounds.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Photodiode Array (PDA) detector.
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Acetonitrile (HPLC Grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: 220 nm and 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify and quantify any impurities relative to the main peak.
-
Protocol 2: GC-MS for Residual Solvents and Volatile Impurities
Application: To identify and quantify volatile or semi-volatile impurities and residual solvents from the synthesis process that may not be detected by HPLC.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Materials:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Sample Solvent: Dichloromethane (DCM) or Methanol.
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 2 mL GC vial. Add 1.0 mL of the sample solvent and vortex to dissolve.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-550 m/z.
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents and volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify using an internal or external standard method if required.
-
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
Application: To determine the absolute purity (assay) of the this compound sample by comparing the integral of a specific analyte proton signal to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
-
High-precision analytical balance.
Materials:
-
Certified Internal Standard: Maleic acid or Dimethyl sulfone (DMSO2). The standard must be stable, non-volatile, have a known purity, and possess proton signals that do not overlap with the analyte signals.
-
NMR Solvent: DMSO-d6 or CDCl3.
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Record the exact weights of both the analyte and the standard.
-
Dissolve the mixture in ~0.7 mL of the deuterated NMR solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): Sufficient for a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Select a well-resolved proton signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard for integration.
-
Calculate the purity using the following formula:
Where:
-
I_spl, I_std: Integral values for the sample and standard.
-
N_spl, N_std: Number of protons for the integrated signals of the sample and standard.
-
M_spl, M_std: Molar masses of the sample and standard.
-
m_spl, m_std: Masses of the sample and standard.
-
P_std: Purity of the internal standard.
-
-
References
A Comparative Guide to the Synthesis of 2-tert-butyl-1H-indol-5-amine
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-tert-butyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug development. The methodologies discussed are the Fischer Indole Synthesis and an adapted Bischler-Möhlau approach. Each route is evaluated based on reaction steps, potential yields, and the nature of the required reagents and conditions, supported by detailed experimental protocols derived from analogous transformations in the chemical literature.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. This route involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone. For the synthesis of this compound, this pathway commences with the preparation of 4-nitrophenylhydrazine, followed by the Fischer cyclization with pinacolone to introduce the tert-butyl group, and concludes with the reduction of the nitro group.
Experimental Protocols for Route 1
Step 1: Synthesis of 4-Nitrophenylhydrazine
This procedure involves the diazotization of 4-nitroaniline followed by reduction of the resulting diazonium salt.
-
Reagents: 4-Nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sodium Sulfite (Na₂SO₃).
-
Procedure: A solution of 4-nitroaniline (1.0 eq) in concentrated hydrochloric acid and water is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.0 eq) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a chilled solution of sodium sulfite (2.0 eq) in water. The mixture is stirred and allowed to warm to room temperature. The precipitated 4-nitrophenylhydrazine is collected by filtration, washed with cold water, and dried.[1]
-
Expected Yield: 70-80%.
Step 2: Synthesis of 2-tert-butyl-5-nitro-1H-indole
This step is the core Fischer indole cyclization.
-
Reagents: 4-Nitrophenylhydrazine, Pinacolone (3,3-dimethyl-2-butanone), Polyphosphoric Acid (PPA) or another acid catalyst (e.g., H₂SO₄, ZnCl₂).
-
Procedure: 4-Nitrophenylhydrazine (1.0 eq) and pinacolone (1.1 eq) are mixed in a suitable solvent such as ethanol or acetic acid and heated to form the phenylhydrazone in situ. The solvent is then removed, and the residue is added to polyphosphoric acid preheated to 80-100 °C. The mixture is stirred at this temperature for 1-2 hours. The reaction is quenched by pouring it onto ice, and the mixture is neutralized with a base (e.g., NaOH or NaHCO₃). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[2][3]
-
Expected Yield: 30-50% (yields can be variable for this step).
Step 3: Reduction of 2-tert-butyl-5-nitro-1H-indole to this compound
Two common methods for the reduction of the nitro group are presented below.
-
Method A: Reduction with Stannous Chloride (SnCl₂)
-
Reagents: 2-tert-butyl-5-nitro-1H-indole, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Ethanol, Sodium Hydroxide (NaOH).
-
Procedure: The nitroindole (1.0 eq) is dissolved in ethanol, and stannous chloride dihydrate (4-5 eq) is added. The mixture is heated to reflux for 1-3 hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with an aqueous NaOH solution to precipitate tin salts and dissolve the product. The aqueous layer is extracted thoroughly with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired amine.
-
-
Method B: Catalytic Hydrogenation
-
Reagents: 2-tert-butyl-5-nitro-1H-indole, Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂), Ethanol or Ethyl Acetate.
-
Procedure: The nitroindole is dissolved in ethanol or ethyl acetate, and a catalytic amount of 10% Pd/C (5-10 mol%) is added. The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the product.
-
Route 2: Adapted Bischler-Möhlau Synthesis
The Bischler-Möhlau synthesis traditionally involves the reaction of an α-halo-ketone with an excess of an aniline at high temperatures. This adapted route utilizes 4-nitroaniline and an α-bromo ketone derived from pinacolone. The resulting α-amino ketone intermediate is then cyclized to form the indole core, followed by the final nitro group reduction.
References
A Comparative Guide to the Biological Activities of Indole Derivatives in Relation to 2-tert-butyl-1H-indol-5-amine
Introduction
Extensive literature searches did not yield specific data on the biological activity of 2-tert-butyl-1H-indol-5-amine. However, the indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative overview of the major biological activities reported for various indole derivatives, offering a predictive framework for the potential therapeutic applications of novel analogs such as this compound. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this promising chemical space.
Antimicrobial Activity of Indole Derivatives
Indole and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including multi-drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt cell membrane structures or interfere with essential cellular processes.[5]
Comparative Data: Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several representative indole derivatives against various microbial strains.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5-iodoindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64 | [6] |
| 3-methylindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64 | [6] |
| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | [3] |
| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | [3] |
| Ciprofloxacin-Indole Hybrid (8b) | Staphylococcus aureus CMCC 25923 | 0.0625 | [7] |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [3] |
Experimental Protocol: Tube Dilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][5]
-
Preparation of Stock Solutions: Dissolve the synthesized indole derivatives and standard reference drugs in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a known stock concentration (e.g., 200 µg/mL).[3][5]
-
Serial Dilutions: Prepare a series of two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in test tubes to achieve a range of concentrations (e.g., from 100 µg/mL down to 0.78 µg/mL).[3][5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL for bacteria and 10^7 CFU/mL for yeasts.[3]
-
Inoculation: Add the prepared inoculum to each tube of the dilution series. Include a growth control tube (broth with inoculum but no compound) and a sterility control tube (broth only).
-
Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anticancer Activity of Indole Derivatives
The indole nucleus is a key component of many potent anticancer agents, including the vinca alkaloids (vinblastine and vincristine).[8] Indole derivatives exert their anticancer effects through various mechanisms, such as inhibiting tubulin polymerization, modulating protein kinases (e.g., EGFR, VEGFR), and inducing apoptosis.[8][9][10]
Comparative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity against cancer cell lines. The table below presents IC50 values for various indole derivatives.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Reference |
| Indole-vinyl sulfone (Compound 9) | Various | 0.004 (GI50) | Tubulin Inhibition | [11] |
| Quinoline-indole derivative (13) | Various | 0.002 - 0.011 | Tubulin Inhibition | [11] |
| 3-Aroyl-1H-indole (10a/10b) | MCF-7 (Breast) | 0.15 - 0.35 | Tubulin Polymerization | [12] |
| Indole-based 1,3,4-Oxadiazole (2e) | Jurkat (Leukemia) | 6.45 | EGFR Inhibition | [10] |
| Indole-based Tyrphostin (2a/2b) | HCT-116 (Colon) | Sub-micromolar | VEGFR-2 Inhibition | [9] |
| Mukonal (from Murraya koenigii) | SK-BR-3 (Breast) | 7.5 | Apoptosis Induction | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the indole compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[14]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[14]
Caption: Simplified PI3K/Akt/mTOR signaling pathway often targeted by anticancer indole derivatives.
Neurological Activity of Indole Derivatives
The indole core is present in many neuroactive compounds, including the neurotransmitter serotonin. Consequently, indole derivatives are extensively explored for treating neurological and psychiatric disorders. A major focus has been the development of multi-target-directed ligands for Alzheimer's disease, primarily targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15][16][17]
Comparative Data: Cholinesterase Inhibition
The table below lists the IC50 values for several indole derivatives against AChE and BChE, the key enzymes in cholinergic neurotransmission.
| Compound/Derivative Class | Target Enzyme | IC50 | Reference |
| Indole-based sulfonamide (Analog 9) | AChE | 0.15 µM | [16] |
| BChE | 0.20 µM | [16] | |
| Indole-based hydrazide-hydrazone (12b) | eeAChE | 11.33 µM | [15] |
| Indole-based hydrazide-hydrazone (12a) | eqBChE | 4.33 µM | [15] |
| 'Pyrazolyl' indole derivative (7) | AChE | 2.54 µM | [17] |
| BChE | 0.207 µM | [17] | |
| 'Oxathiolanyl' indole derivative (5) | AChE | 0.042 µM | [17] |
| Diethyl-urea indole derivative (6) | hMAO-A | 4.31 µM | [18] |
| hMAO-B | 2.62 µM | [18] | |
| eeAChE | 3.70 µM | [18] | |
| eqBuChE | 2.82 µM | [18] |
Experimental Protocol: In Vitro Receptor Binding Assay (General)
This protocol describes a general workflow for a competitive radioligand binding assay, a common method to determine a compound's affinity for a specific receptor.[19][20]
-
Receptor Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., serotonin receptors). The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.[20]
-
Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength.
-
Reaction Mixture: In each well of a microplate, combine the membrane preparation, a fixed concentration of a specific radioligand (a radioactively labeled drug that binds to the receptor, e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (the indole derivative).[21]
-
Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium. The time and temperature will depend on the specific receptor and ligands.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand. This is typically done by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.[19]
Visualizations of Experimental and Logical Workflows
Caption: General experimental workflow for the evaluation of novel indole derivatives as anticancer agents.
Caption: Logical relationship illustrating the Structure-Activity Relationship (SAR) concept for indole derivatives.
References
- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. acnp.org [acnp.org]
Spectroscopic Analysis and Data Interpretation: A Comparative Guide to 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, meticulous characterization of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the spectroscopic properties of 2-tert-butyl-1H-indol-5-amine, a substituted indole of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed prediction of its spectroscopic data based on the analysis of structurally related compounds. This approach offers a valuable framework for researchers in the spectroscopic analysis of similar indole derivatives.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and a selection of relevant comparative indole derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~1.4 (s, 9H, t-Bu) , ~3.5 (br s, 2H, NH₂) , ~6.2 (s, 1H, H3) , ~6.7 (dd, 1H, H6) , ~6.9 (d, 1H, H4) , ~7.1 (d, 1H, H7) , ~7.8 (br s, 1H, NH) |
| 2-tert-butyl-1H-indole | CDCl₃ | 1.39 (s, 9H), 6.25 (m, 1H), 7.0-7.2 (m, 2H), 7.28 (m, 1H), 7.55 (m, 1H), 7.85 (br s, 1H) |
| 5-Aminoindole | DMSO-d₆ | 4.63 (s, 2H), 6.13 (t, J=2.8 Hz, 1H), 6.51 (dd, J=8.4, 2.1 Hz, 1H), 6.81 (d, J=2.0 Hz, 1H), 6.99 (d, J=8.4 Hz, 1H), 7.05 (t, J=2.8 Hz, 1H), 10.48 (s, 1H) |
| Indole[1] | CDCl₃ | 6.48 (m, 1H, H3), 7.05 (m, 1H, H5), 7.13 (m, 1H, H6), 7.30 (m, 1H, H4), 7.58 (m, 1H, H7), 8.09 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~30 (3C, C(CH₃)₃) , ~32 (C(CH₃)₃) , ~100 (C3) , ~104 (C4) , ~111 (C7) , ~112 (C6) , ~128 (C3a) , ~130 (C7a) , ~140 (C5) , ~148 (C2) |
| 2-tert-butyl-1H-indole | CDCl₃ | 30.2, 31.9, 99.4, 110.1, 119.2, 119.8, 121.2, 128.8, 135.8, 147.3 |
| 5-Aminoindole | DMSO-d₆ | 100.0, 103.4, 110.8, 111.2, 123.9, 129.4, 139.7, 140.8 |
| Indole[1] | CDCl₃ | 102.1 (C3), 111.1 (C7), 119.8 (C5), 120.8 (C4), 122.1 (C6), 124.2 (C2), 127.9 (C3a), 135.7 (C7a) |
Table 3: Infrared (IR) Spectroscopic Data (Predicted and Experimental)
| Compound | Sample Phase | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | KBr | ~3400-3200 (N-H stretch, amine & indole) , ~2960 (C-H stretch, t-Bu) , ~1620 (N-H bend, amine) , ~1580 (C=C stretch, aromatic) |
| (2,3-Dihydro-1H-indol-5-ylmethyl)amine[2] | KBr | 3434, 3003, 2885, 2799 (NH₂ and NH), 1591, 1576 (N-H)[2] |
| Indole | Solid | 3406 (N-H stretch), 3049, 3022 (C-H stretch, aromatic), 1577, 1508 (C=C stretch, aromatic)[3] |
Table 4: Mass Spectrometry (MS) Data (Predicted and Experimental)
| Compound | Ionization Mode | Key m/z Values |
| This compound (Predicted) | ESI+ | 189 [M+H]⁺ , 174 [M-CH₃]⁺ , 132 [M-C₄H₉]⁺ |
| 2-tert-butyl-1H-indole | EI | 173 [M]⁺, 158 [M-CH₃]⁺[4] |
| 5-Aminoindole | GC-MS | 132 [M]⁺, 105, 78[5] |
| Indole | EI | 117 [M]⁺, 90, 63[6] |
Experimental Protocols
Standard spectroscopic analysis techniques are employed for the characterization of indole derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used. For ¹³C NMR, a proton-decoupled sequence is typically employed.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent residual peak or TMS.
2. Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
3. Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). For GC-MS, the sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode. The instrument is calibrated using a known standard.
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and data interpretation of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and a framework for its analysis. Researchers can leverage this comparative data and the outlined experimental protocols to facilitate the structural elucidation and characterization of this and other novel indole derivatives in their drug discovery endeavors.
References
A Comparative Guide to the Biological Evaluation of Novel Indole Analogs as Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the biological activity of 2-tert-butyl-1H-indol-5-amine analogs is scarce. This guide provides a comparative analysis of structurally related indoline-based compounds, offering valuable insights into the potential evaluation and activity of novel indole analogs. The data and protocols presented are based on published research on dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade involved in inflammation.[1][2][3]
Comparative Biological Data: Dual 5-LOX/sEH Inhibition
A series of indoline-based compounds were synthesized and evaluated for their ability to inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1] The indoline derivative 43 was identified as a potent 5-LOX inhibitor, which guided the design of further analogs.[1] Extensive in vitro testing revealed that many of these compounds possess a dual inhibitory profile, with compound 73 emerging as the most potent dual inhibitor.[1]
The inhibitory activities of selected analogs against both enzymes are summarized below. Lower IC₅₀ values indicate greater potency.
Table 1: In Vitro 5-LOX Inhibitory Activity of Indoline Analogs [1]
| Compound | Key Structural Features | Inhibition of LTB₄ formation in human PMNLs (IC₅₀, µM) |
| 43 | N-(4-fluorobenzyl)-5-nitroindoline core with a thiourea moiety | 0.41 ± 0.01 |
| 53 | Modification of thiourea to a urea group | 0.77 ± 0.15 |
| 58 | Replacement of tert-butyl group with a phenyl group | 0.98 ± 0.21 |
| 73 | Replacement of 5-nitroindoline with a 5-cyanoindoline group | 0.41 ± 0.01 |
Table 2: In Vitro sEH Inhibitory Activity of Indoline Analogs [1]
| Compound | Key Structural Features | Inhibition of human isolated sEH (IC₅₀, µM) |
| 43 | N-(4-fluorobenzyl)-5-nitroindoline core with a thiourea moiety | 1.39 ± 0.45 |
| 53 | Modification of thiourea to a urea group | 0.76 ± 0.11 |
| 58 | Replacement of tert-butyl group with a phenyl group | > 10 |
| 73 | Replacement of 5-nitroindoline with a 5-cyanoindoline group | 0.43 ± 0.10 |
Signaling Pathway and Experimental Workflow
The development and evaluation of these novel compounds follow a structured workflow, from initial design to in vivo validation. The therapeutic target is the arachidonic acid (AA) cascade, a critical pathway in the inflammatory response.[2]
References
Comparative Analysis of Structure-Activity Relationships in 2-Substituted Indole Analogs
A detailed examination of the structure-activity relationships (SAR) of indole-based compounds, with a focus on analogs related to 2-tert-butyl-1H-indol-5-amine, reveals key structural determinants for activity across various biological targets. While direct, comprehensive SAR studies on this compound itself are not extensively published, analysis of related indole scaffolds provides valuable insights for drug discovery and development professionals.
The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic biologically active compounds.[1] Its versatility allows for the design of ligands targeting a wide array of receptors and enzymes.[1][2] This guide synthesizes findings from various studies on 2-substituted indole derivatives to delineate critical structural modifications influencing biological activity.
Core Structural Insights and Activity Modulation
Analysis of various indole-based compounds highlights the significance of substitutions at the C2, C3, and C5 positions of the indole ring, as well as the nature of the substituent on the exocyclic amine. The tert-butyl group at the C2 position is a key feature that can influence steric interactions within the binding pocket of a target protein. The amine at the C5 position provides a crucial point for modification and interaction, often serving as a hydrogen bond donor or acceptor.
For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the potency was significantly influenced by substituents at the C3 and C5 positions.[3] Smaller alkyl groups at the C3 position and chloro or fluoro groups at the C5 position enhanced the modulatory activity.[3] This suggests that even for a 2-substituted indole, modifications at other positions on the indole ring are critical for optimizing biological activity.
Comparative Biological Activity Data
The following tables summarize the biological activities of various indole derivatives from different studies. It is important to note that the biological targets and assay conditions vary between studies, precluding direct comparison of absolute potency values. However, the data provides valuable insights into the SAR trends for different indole scaffolds.
| Compound ID | Scaffold | R1 (C2-position) | R2 (C5-position) | Target | Activity (Ki or IC50) | Selectivity | Reference |
| 9a | N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analog | - | Indole | D3 Receptor | Ki = 4.17 nM | 64.5 (D2/D3) | [4] |
| 9c | N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analog | - | Indole | D3 Receptor | Ki = 3.20 nM | 25.6 (D2/D3) | [4] |
| 45 | 1H-indole-2-carboxamide | - | Cl | CB1 Receptor | IC50 = 79 nM | - | [3] |
| 17 | 1H-indole-2-carboxamide | - | H | CB1 Receptor | IC50 = 484 nM | - | [3] |
| 1 | 1H-indole-2-carboxamide | - | H | CB1 Receptor | IC50 = 853 nM | - | [3] |
Table 1: Comparative biological activity of selected indole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR findings. Below are representative experimental protocols extracted from the cited literature.
Radioligand Binding Assays for Dopamine D2 and D3 Receptors
Radioligand binding assays were performed using cloned human D2 and D3 receptors expressed in CHO-K1 cells. Cell membranes were incubated with the appropriate radioligand ([3H]spiperone for D2 and [3H]7-OH-DPAT for D3) and varying concentrations of the test compounds. The reaction mixtures were incubated at room temperature and then filtered through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation spectrometry. Non-specific binding was determined in the presence of a high concentration of a known ligand (e.g., haloperidol). The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Calcium Mobilization Assays for CB1 Allosteric Modulator Activity
The CB1 allosteric modulating activity of the synthesized compounds was evaluated using a calcium mobilization assay in CHO-K1 cells co-expressing the human CB1 receptor and a G-protein α-subunit. Cells were incubated with a calcium-sensitive dye and then with the test compounds at various concentrations. The CB1 receptor agonist CP55,940 was then added to stimulate the cells. The resulting changes in intracellular calcium concentration were measured using a fluorometric imaging plate reader. The IC50 values were determined from the concentration-response curves.[3]
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships between chemical structures and their biological activities, as well as the experimental processes used to determine them, the following diagrams are provided.
Caption: Conceptual overview of the Structure-Activity Relationship (SAR) process.
Caption: General experimental workflow for SAR studies of novel chemical entities.
Conclusion
The exploration of SAR for 2-substituted indole analogs, including those related to this compound, underscores the importance of systematic structural modification and robust biological evaluation. While the tert-butyl group at the C2 position can provide a valuable anchor or steric element, the overall activity and selectivity profile of a compound is determined by the interplay of substituents across the entire indole scaffold. The data and protocols presented here offer a comparative framework to guide the design and optimization of novel indole-based therapeutics. Future studies focusing directly on the this compound scaffold are warranted to fully elucidate its therapeutic potential.
References
- 1. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: Development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical methods for 2-tert-butyl-1H-indol-5-amine
As publicly available, peer-reviewed cross-validation studies for the analytical method of 2-tert-butyl-1H-indol-5-amine are not readily found, this guide presents a hypothetical, yet representative, comparison between two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental data and protocols provided are illustrative examples designed to meet the structural and content requirements of a comparative guide for researchers and drug development professionals.
Comparative Analysis of Analytical Methods
This guide compares a robust and widely accessible HPLC-UV method with a highly sensitive and specific LC-MS/MS method for the quantification of this compound in a representative sample matrix (e.g., plasma).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method offers a cost-effective and reliable approach for quantification, suitable for routine analysis where high sensitivity is not the primary requirement.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, metabolite identification, and trace-level quantification.
Experimental Protocols
HPLC-UV Method Protocol
-
Sample Preparation: A protein precipitation extraction is performed. To 100 µL of the plasma sample, 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar indole derivative) is added. The mixture is vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. 200 µL of the supernatant is transferred to an HPLC vial for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% 10 mM ammonium acetate buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL. .
-
UV Detection: Wavelength set at 275 nm.
-
LC-MS/MS Method Protocol
-
Sample Preparation: A solid-phase extraction (SPE) is utilized for cleaner samples. A 100 µL plasma sample is diluted with 200 µL of 2% phosphoric acid and loaded onto a pre-conditioned mixed-mode cation exchange SPE cartridge. The cartridge is washed with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol. The analyte is eluted with 1 mL of 5% ammonium hydroxide in methanol. The eluate is evaporated to dryness and reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Gradient starts at 10% B, increases to 95% B over 3 minutes, holds for 1 minute, and re-equilibrates at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 189.1 → Product ion (Q3) m/z 132.1.
-
Internal Standard: Monitored separately based on its specific transition.
-
-
Method Performance Comparison
The following table summarizes the hypothetical validation data for the two analytical methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Comments |
| Linearity (r²) | > 0.995 | > 0.999 | Both methods show excellent linearity. |
| Range | 50 - 5000 ng/mL | 0.1 - 1000 ng/mL | LC-MS/MS provides a significantly wider and lower range. |
| Accuracy (% Bias) | Within ±10% | Within ±5% | LC-MS/MS demonstrates higher accuracy. |
| Precision (%RSD) | < 12% | < 8% | LC-MS/MS is more precise. |
| Limit of Detection (LOD) | 15 ng/mL | 0.03 ng/mL | Demonstrates the superior sensitivity of LC-MS/MS. |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.1 ng/mL | LC-MS/MS is suitable for trace-level quantification. |
| Selectivity | Moderate | High | LC-MS/MS is highly selective due to MRM scanning. |
| Run Time | ~10 minutes | ~5 minutes | The UPLC system in the LC-MS/MS method allows for faster runs. |
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the compared analytical methods.
Caption: Workflow for the HPLC-UV sample preparation and analysis.
Caption: Workflow for the LC-MS/MS sample preparation and analysis.
Conclusion
The choice between the HPLC-UV and LC-MS/MS methods depends critically on the specific requirements of the study.
-
The HPLC-UV method is adequate for routine analyses, quality control, or studies where the expected concentration of this compound is high (i.e., well above 50 ng/mL). Its primary advantages are lower cost and wider availability.
-
The LC-MS/MS method is essential for any research requiring high sensitivity and selectivity, such as pharmacokinetic studies, metabolite profiling, or trace analysis in complex biological matrices. While more resource-intensive, it provides more accurate, precise, and reliable data at lower concentrations.
This hypothetical cross-validation highlights the trade-offs between sensitivity, selectivity, and operational complexity, providing a framework for selecting the appropriate analytical technique.
benchmarking 2-tert-butyl-1H-indol-5-amine against known kinase inhibitors
Comparative Analysis of a Novel Indole-Based Kinase Inhibitor
For correspondence: --INVALID-LINK--
Disclaimer: The compound 2-tert-butyl-1H-indol-5-amine is a known chemical intermediate and, based on available scientific literature, is not characterized as an active kinase inhibitor. This guide is a hypothetical benchmark using a novel, theoretical derivative, designated as Compound X , against established kinase inhibitors to illustrate a standard comparative analysis framework for drug discovery professionals. All experimental data for Compound X presented herein is hypothetical and for demonstrative purposes only.
Introduction
The search for selective and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. Kinases, being central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.
This guide provides a comparative performance benchmark of a novel investigational compound, Compound X (2-tert-butyl-5-(4-(pyridin-4-yl)pyrimidin-2-ylamino)-1H-indole) , against three well-characterized, FDA-approved kinase inhibitors: Imatinib, Erlotinib, and Sorafenib. These inhibitors have been selected to represent a range of targets and inhibition profiles, providing a robust context for evaluating our hypothetical compound.
-
Imatinib: A selective inhibitor of Bcr-Abl, c-KIT, and PDGFR tyrosine kinases.[1][2][3]
-
Erlotinib: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
-
Sorafenib: A multi-kinase inhibitor targeting RAF kinases (C-RAF, B-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR.[5][6]
The following sections detail the inhibitory activity, selectivity, and cellular effects of Compound X in comparison to these benchmarks, supported by detailed experimental protocols and pathway diagrams.
Kinase Inhibition Profile: Comparative IC₅₀ Data
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values of Compound X (hypothetical data) and the benchmark inhibitors against a panel of clinically relevant kinases. All data is derived from cell-free biochemical assays.
| Kinase Target | Compound X (Hypothetical) | Imatinib | Erlotinib | Sorafenib |
| Bcr-Abl | 25 nM | ~100 - 600 nM[1][3] | >10,000 nM | >10,000 nM |
| c-KIT | 350 nM | ~100 nM[1][3] | >10,000 nM | 68 nM[5][6] |
| PDGFRβ | 450 nM | ~100 nM[1][2][3] | >10,000 nM | 57 nM[5][6] |
| EGFR | >10,000 nM | >10,000 nM | 2 nM [4] | >10,000 nM |
| VEGFR-2 | 8,500 nM | >10,000 nM | >10,000 nM | 90 nM [5][6] |
| B-RAF | >10,000 nM | >10,000 nM | >10,000 nM | 22 nM [5][6] |
| c-RAF (RAF-1) | >10,000 nM | >10,000 nM | >10,000 nM | 6 nM [5][6] |
Table 1: Comparative in vitro kinase inhibition (IC₅₀ values). Data for benchmark inhibitors are sourced from publicly available literature. Data for Compound X is hypothetical.
Signaling Pathway Analysis
To visualize the mechanism of action, the primary signaling pathways targeted by the benchmark inhibitors are illustrated below. Compound X is hypothesized to primarily target the Bcr-Abl signaling cascade, similar to Imatinib.
References
Safety Operating Guide
Proper Disposal of 2-tert-butyl-1H-indol-5-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-tert-butyl-1H-indol-5-amine. Adherence to these procedures is vital for mitigating risks to personnel and the environment.
Immediate Safety Protocols
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe handling and disposal of this compound, treating it as a hazardous chemical waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.[1]
-
Solid Waste: Place the solid this compound waste into a clearly labeled, sealed container.[2] Any materials grossly contaminated with the compound, such as weighing paper, pipette tips, and contaminated gloves, should also be collected in this container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated, properly labeled hazardous waste container.[3]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" .[4]
-
The label should also include the full chemical name: "this compound" and indicate that it is a solid amine waste.[1]
3. Storage:
-
Store the sealed container in a designated, cool, and well-ventilated waste accumulation area, away from incompatible materials such as acids and oxidizing agents.[1]
-
Ensure the container is kept tightly closed to prevent the release of any dust or fumes.[1]
4. Final Disposal:
-
Do not discharge to sewer systems or drains. [5] Amines can be harmful to aquatic life.[1]
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3]
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[5] Avoid creating dust.[5]
-
Absorb liquid spills with an inert material like vermiculite or sand and collect the absorbed material into the hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and consult with your Environmental Health and Safety (EHS) department for guidance. When in doubt, treat the chemical as hazardous.
References
Essential Safety and Operational Guide for 2-tert-butyl-1H-indol-5-amine
This guide provides critical safety and logistical information for the handling of 2-tert-butyl-1H-indol-5-amine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to answer key operational questions, fostering a culture of safety and building trust in laboratory chemical handling.
Hazard Profile
Based on the known hazards of similar indole compounds, the following potential hazards should be anticipated:
-
Harmful if swallowed or absorbed through the skin.
-
May cause serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Indole and its derivatives can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The minimum required PPE is outlined below.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] | To protect eyes from dust particles and splashes of solutions containing the compound.[3] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Inspect for tears or holes before each use.[2][3] | To prevent skin contact and absorption.[3] |
| Body Protection | A long-sleeved laboratory coat. An additional chemical-resistant apron is recommended when handling larger quantities.[2][3] | To protect skin and clothing from spills and contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible.[3] | To prevent inhalation of fine dust particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
| Step | Procedure |
| 1. Preparation | Before handling the compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible. An eyewash station and safety shower must be nearby.[3] |
| 2. Donning PPE | Put on all required PPE as specified in the table above. |
| 3. Handling the Compound | If working with the solid form, handle it in a fume hood to avoid inhaling any dust.[3] Avoid generating dust when transferring the solid. Use appropriate tools for transfer, such as a spatula. If preparing solutions, add the solid to the solvent slowly to avoid splashing. |
| 4. Post-Handling | Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2] Clean all contaminated surfaces. Remove PPE in the correct order to avoid cross-contamination. |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with the compound (e.g., used gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.[3] |
| Liquid Waste | Unused solutions should be collected in a compatible, labeled hazardous waste container. Do not discharge to sewer systems.[4] |
| Contaminated Packaging | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[4] |
Experimental Workflow
Caption: Experimental workflow for handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
